Olomoucine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H18N6O |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
2-[[6-(benzylamino)-9-(trideuteriomethyl)purin-2-yl]amino]ethanol |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)/i1D3 |
InChI Key |
GTVPOLSIJWJJNY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Olomoucine-d3: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Olomoucine-d3, a deuterated purine analogue and a first-generation inhibitor of cyclin-dependent kinases (CDKs). It details the molecular interactions, effects on cell cycle progression, and induction of apoptosis. This document synthesizes quantitative data on its inhibitory activity, provides detailed protocols for key experimental assays, and includes visualizations of the core signaling pathways and experimental workflows. It is intended to serve as a valuable resource for professionals in oncology, cell biology, and drug discovery.
Note on this compound: This document pertains to this compound. It is presumed that this is a deuterated variant of Olomoucine. Deuterium labeling is a common technique used to trace molecules in metabolic studies or for analysis by mass spectrometry. This isotopic substitution is not expected to alter the fundamental biological mechanism of action. Therefore, the data and mechanisms described for Olomoucine are considered directly applicable to this compound.
Core Mechanism of Action: Competitive Inhibition of Cyclin-Dependent Kinases
This compound functions as an ATP-competitive inhibitor of a range of cyclin-dependent kinases.[1][2] By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of a phosphate group from ATP to the kinase's protein substrates. This inhibition of phosphorylation is the primary mechanism through which this compound exerts its biological effects, most notably the disruption of the cell cycle.[2] The crystal structures of CDK2 complexed with Olomoucine have confirmed its binding to the ATP site.[2]
Signaling Pathway of this compound in Cell Cycle Arrest
The progression of the eukaryotic cell cycle is driven by the sequential activation of CDKs by their cyclin partners. This compound's inhibition of key CDK/cyclin complexes disrupts this orderly progression, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]
At the G1/S checkpoint, the CDK2/cyclin E complex is crucial for the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis. By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters E2F. This blockage of E2F-mediated transcription results in G1 arrest.
At the G2/M transition, the activation of the CDK1/cyclin B complex is the critical event that triggers entry into mitosis. This compound's inhibition of CDK1 prevents the phosphorylation of numerous substrates required for mitotic events, such as chromatin condensation and nuclear envelope breakdown, leading to arrest in the G2 phase.
Quantitative Data: Inhibitory Profile of Olomoucine
The efficacy of Olomoucine varies between different kinases and its anti-proliferative effect is cell-line dependent. The following tables summarize key quantitative data for Olomoucine.
Table 1: In Vitro Inhibitory Activity of Olomoucine against Various Kinases
| Kinase Target | IC50 (µM) |
| CDK/p35 kinase | 3 |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| ERK1/p44 MAP kinase | 25 |
| Data sourced from MedchemExpress. |
Table 2: Anti-proliferative Activity of Olomoucine in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| KB 3-1 | Cervical Carcinoma | 45 |
| MDA-MB-231 | Breast Adenocarcinoma | 75 |
| Evsa-T | Breast Carcinoma | 85 |
| Data sourced from Anticancer Drugs (1997). |
Induction of Apoptosis
In addition to inducing cell cycle arrest, Olomoucine can trigger apoptosis, or programmed cell death, in several cancer cell lines. This effect is often observed at higher concentrations of the compound. The pro-apoptotic activity of Olomoucine can be enhanced when used in combination with other anti-cancer agents or treatments like gamma-irradiation. Flow cytometric analysis of cells treated with high doses of Olomoucine reveals an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against a specific CDK.
Objective: To measure the concentration-dependent inhibition of a target kinase by this compound.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., Histone H1)
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the kinase assay buffer.
-
Reaction setup: In each well of a 96-well plate, combine the kinase, substrate, and the corresponding dilution of this compound. Include a "no inhibitor" control and a "no kinase" background control.
-
Initiate reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop reaction and capture substrate: Stop the reaction and spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase activity relative to the "no inhibitor" control. Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell treatment: Seed cells and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow cytometry: Analyze the stained cells on a flow cytometer.
-
Data analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V Staining
This protocol describes the use of Annexin V and PI staining to detect and quantify apoptotic cells.
Objective: To differentiate between live, early apoptotic, and late apoptotic/necrotic cells after treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow cytometry: Add additional binding buffer to each sample and analyze immediately on a flow cytometer.
-
Data analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in the levels and phosphorylation status of proteins involved in the cell cycle, such as Rb, in response to this compound treatment.
Objective: To assess the effect of this compound on the expression and phosphorylation of target proteins.
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Treat cells with this compound. Wash with cold PBS and lyse the cells in lysis buffer.
-
Protein quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.
References
Olomoucine-d3: A Technical Guide to its Cyclin-Dependent Kinase Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Olomoucine, a purine derivative, was one of the first identified CDK inhibitors. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase.[1] Olomoucine II is a more potent, second-generation derivative with an altered substitution pattern, leading to a distinct inhibitory profile.[2] Both compounds have been instrumental as tool compounds in cell biology and as foundational molecules for the development of more advanced CDK inhibitors.
Quantitative Inhibitor Specificity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Olomoucine and Olomoucine II against a panel of cyclin-dependent kinases and other kinases. This data has been compiled from various sources to provide a comparative overview of their potency and selectivity.
Table 1: Inhibitory Profile of Olomoucine
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 7[3] |
| CDK2/cyclin A | 7[4] |
| CDK2/cyclin E | 7[4] |
| CDK5/p35 | 3 |
| ERK1/p44 MAP kinase | 25 |
Table 2: Inhibitory Profile of Olomoucine II
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 7.6 |
| CDK2/cyclin E | 0.1 |
| CDK4/cyclin D1 | 19.8 |
| CDK7/cyclin H | 0.45 |
| CDK9/cyclin T | 0.06 |
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a representative protocol for an in vitro kinase inhibition assay.
Objective
To determine the concentration of an inhibitor (e.g., Olomoucine-d3) required to inhibit 50% of the activity of a specific kinase.
Materials
-
Recombinant Kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Test Inhibitor (this compound)
-
DMSO (Dimethyl Sulfoxide)
-
Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader (Luminometer, Fluorescence reader, or Scintillation counter)
Method
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in the kinase reaction buffer. It is common to perform a 10-point, 3-fold serial dilution.
-
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of a microplate.
-
Add the diluted inhibitor to the appropriate wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add the recombinant kinase to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP to all wells. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding a stop reagent.
-
Add the detection reagent according to the manufacturer's protocol to measure the kinase activity (often by quantifying the amount of ADP produced or the amount of phosphorylated substrate).
-
-
Data Analysis:
-
Subtract the background signal (from the no-enzyme control) from all other measurements.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
CDK Signaling Pathway
The following diagram illustrates a simplified view of the cell cycle and the points of intervention for inhibitors like Olomoucine and Olomoucine II.
Caption: Simplified CDK signaling pathway and targets of Olomoucine and Olomoucine II.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.
Caption: General experimental workflow for determining kinase inhibitor IC50 values.
References
Olomoucine-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Understanding Olomoucine and its Deuterated Analog
Olomoucine is a purine derivative recognized in the scientific community as a first-generation inhibitor of cyclin-dependent kinases (CDKs). It functions as an ATP-competitive inhibitor, targeting key regulators of the cell cycle. Specifically, it has been shown to inhibit CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, all with a half-maximal inhibitory concentration (IC50) of 7 μM. It also demonstrates inhibitory activity against CDK5/p35 kinase (IC50 = 3 μM) and ERK1/p44 MAP kinase (IC50 = 25 μM)[1]. This inhibition of CDKs leads to arrests at the G1/S and G2/M phases of the cell cycle and can induce apoptosis, making it a valuable tool in cancer research[2][3][4].
Olomoucine-d3 is the deuterated analog of Olomoucine. In research, this compound serves primarily as an internal standard for the accurate quantification of Olomoucine in biological samples using mass spectrometry-based techniques. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring the precision and accuracy of experimental results.
Quantitative Data Summary
The inhibitory activity of Olomoucine and its more potent analog, Olomoucine II, has been quantified across various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Olomoucine against Kinases
| Kinase Target | IC50 (μM) |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| CDK5/p35 kinase | 3 |
| ERK1/p44 MAP kinase | 25 |
Data sourced from MedchemExpress.com[1]
Table 2: Antiproliferative Activity of Olomoucine in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (μM) |
| KB 3-1 | Cervical Carcinoma | 45 |
| MDA-MB-231 | Breast Adenocarcinoma | 75 |
| Evsa-T | Breast Cancer | 85 |
Data sourced from Anticancer Drugs (1997)
Table 3: Kinase Inhibitory Profile of Olomoucine II
| Kinase Complex | IC50 (µM) |
| CDK9 / cyclin T | 0.06 |
| CDK2 / cyclin E | 0.1 |
| CDK7 / cyclin H | 0.45 |
| CDK1 / cyclin B | 7.6 |
| CDK4 / cyclin D1 | 19.8 |
Data sourced from MedchemExpress and Abcam
Table 4: Antiproliferative Activity of Olomoucine II in Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Cancer | 10.5 |
| BT474 | Breast Cancer | 13.6 |
| MCF-7 | Breast Cancer | 5.0 |
| HT-29 | Colon Cancer | 10.8 |
| CCRF-CEM | Leukemia | 5.3 |
| BV173 | Leukemia | 2.7 |
| HL60 | Leukemia | 16.3 |
Data from MedChemExpress product information sheet, as cited in Benchchem
Signaling Pathways
Olomoucine exerts its effects by interfering with signaling pathways that control cell cycle progression and inflammatory responses.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound and its non-deuterated counterpart in research.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of Olomoucine to induce cell cycle arrest, followed by analysis using propidium iodide (PI) staining and flow cytometry.
A. Materials and Reagents
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
Olomoucine (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
B. Experimental Workflow
C. Step-by-Step Procedure
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of Olomoucine. Include a vehicle control (DMSO, typically ≤0.1%). Incubate for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and add the wash to the same tube. Trypsinize the adherent cells, neutralize with complete medium, and add to the same tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol is for detecting apoptosis induced by Olomoucine using Annexin V, which binds to phosphatidylserine on the surface of early apoptotic cells.
A. Materials and Reagents
-
Cell line of interest
-
Complete culture medium
-
Olomoucine (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
B. Experimental Workflow
C. Step-by-Step Procedure
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Collect all cells as described in step 3 of the Cell Cycle Analysis protocol.
-
Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry immediately. The results will differentiate between live cells (Annexin V and PI negative), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).
Conclusion
Olomoucine and its deuterated analog, this compound, are indispensable tools in cellular and molecular biology research. Olomoucine's role as a CDK inhibitor allows for the detailed study of cell cycle regulation and the induction of apoptosis, particularly in the context of cancer biology. This compound is essential for the accurate quantification of Olomoucine, ensuring the reliability of pharmacokinetic and pharmacodynamic studies. The protocols and data presented in this guide provide a comprehensive resource for researchers utilizing these compounds in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Biological Distinctions Between Olomoucine and Olomoucine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of Olomoucine and its deuterated analog, Olomoucine-d3. Olomoucine is a purine derivative known for its inhibitory activity against cyclin-dependent kinases (CDKs), making it a valuable tool in cell cycle research and oncology.[1] The strategic replacement of hydrogen with deuterium in this compound offers potential advantages in terms of metabolic stability and pharmacokinetic properties. This document outlines the chemical differences, biological activities, and relevant experimental protocols for both compounds.
Chemical and Physicochemical Properties
The core chemical difference between Olomoucine and this compound lies in the isotopic substitution of three hydrogen atoms with deuterium on the methyl group at the 9-position of the purine ring. This seemingly minor alteration can lead to significant changes in the molecule's behavior due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate than the carbon-hydrogen (C-H) bond by metabolic enzymes.[2]
| Property | Olomoucine | This compound (Predicted) | Reference |
| Molecular Formula | C₁₅H₁₈N₆O | C₁₅H₁₅D₃N₆O | [3] |
| Molecular Weight | 298.34 g/mol | 301.36 g/mol | [3] |
| Appearance | White to off-white solid | White to off-white solid | [4] |
| Melting Point | 126 °C | Potentially slightly altered | |
| Solubility | Soluble in DMSO, DMF, and Ethanol | Expected to be similar to Olomoucine | |
| Metabolic Stability | Susceptible to N-demethylation | Increased resistance to N-demethylation | |
| Biological Half-life | Shorter | Potentially longer |
Biological Activity and Mechanism of Action
Olomoucine functions as an ATP-competitive inhibitor of several cyclin-dependent kinases, which are key regulators of cell cycle progression. By binding to the ATP-binding pocket of CDKs, Olomoucine prevents the phosphorylation of substrate proteins that are necessary for the cell to transition through different phases of the cell cycle, primarily causing arrest at the G1/S and G2/M checkpoints.
The following table presents the known half-maximal inhibitory concentrations (IC50) of Olomoucine against various CDK complexes. While direct experimental IC50 values for this compound are not available, it is generally expected that deuteration at a site not directly involved in kinase binding will not significantly alter the intrinsic inhibitory activity. The primary advantage of this compound is anticipated to be its improved metabolic stability, leading to more sustained target engagement in a biological system.
| Kinase Target | Olomoucine IC50 (µM) | This compound IC50 (Predicted) | Reference |
| CDK1/cyclin B | 7 | Similar to Olomoucine | |
| CDK2/cyclin A | 7 | Similar to Olomoucine | |
| CDK2/cyclin E | 7 | Similar to Olomoucine | |
| CDK5/p35 | 3 | Similar to Olomoucine | |
| ERK1/p44 MAP kinase | 25 | Similar to Olomoucine |
Signaling Pathway of Olomoucine-Induced Cell Cycle Arrest
The diagram below illustrates the key points of intervention by Olomoucine in the cell cycle signaling pathway, leading to arrest at the G1/S and G2/M transitions.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological effects of Olomoucine and this compound.
In Vitro CDK2 Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of a compound against the CDK2/cyclin A complex using histone H1 as a substrate.
Workflow Diagram:
Materials:
-
Active CDK2/cyclin A enzyme complex
-
Histone H1 substrate
-
Olomoucine or this compound stock solution (in DMSO)
-
5X Assay Dilution Buffer (e.g., 200 mM MOPS, pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM sodium orthovanadate, 5 mM dithiothreitol)
-
[γ-³²P]ATP
-
ATP/MgCl₂ solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay dilution buffer, histone H1, and the desired concentration of Olomoucine or this compound.
-
Add the active CDK2/cyclin A enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP/MgCl₂ solution.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Transfer the paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effects of Olomoucine or this compound on the cell cycle distribution of a cancer cell line.
Workflow Diagram:
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Olomoucine or this compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Olomoucine or this compound for a desired period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Stain the cells by resuspending them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Olomoucine is a well-characterized CDK inhibitor that serves as a valuable research tool for studying cell cycle regulation. The deuterated analog, this compound, offers a potential improvement in metabolic stability due to the kinetic isotope effect at the N-demethylation site. While direct comparative studies on their biological activity are lacking, it is anticipated that this compound will exhibit a similar in vitro inhibitory profile to Olomoucine but with an enhanced pharmacokinetic profile in vivo. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of both compounds, enabling researchers to further elucidate their therapeutic potential.
References
- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
The Biological Effects of Olomoucine-d3 on Cell Lines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Olomoucine-d3 is the deuterated form of Olomoucine, a purine analog originally identified as a potent inhibitor of cyclin-dependent kinases (CDKs). Deuteration is a common strategy in drug development to improve metabolic stability without altering the fundamental mechanism of action. This guide, therefore, summarizes the biological effects of Olomoucine and its derivatives on various cell lines, serving as a comprehensive technical resource for researchers. Olomoucine exerts its primary effects by competitively binding to the ATP pocket of CDKs, leading to cell cycle arrest and, in many cases, apoptosis.[1][2] Its activity against key cell cycle regulators like CDK1, CDK2, and CDK5 makes it a valuable tool for cancer research.
Core Biological Effects of Olomoucine on Cell Lines
Olomoucine and its analogs have been demonstrated to have significant biological effects on a wide range of cell lines, primarily through the inhibition of cyclin-dependent kinases. These effects are most prominently observed in the regulation of the cell cycle and the induction of programmed cell death (apoptosis).
Cell Cycle Arrest
As a CDK inhibitor, Olomoucine disrupts the normal progression of the cell cycle. It has been shown to arrest cells at both the G1/S and G2/M transitions.[1] The arrest at the G1/S boundary is consistent with the inhibition of CDK2/cyclin E and CDK2/cyclin A complexes, which are crucial for the transition into the DNA synthesis phase.[2] Inhibition of the CDK1/cyclin B complex, a key regulator of mitosis, leads to arrest at the G2/M checkpoint.[3] Studies have shown that treatment of various cancer cell lines with Olomoucine leads to an accumulation of cells in the G1 and G2/M phases of the cell cycle.
Induction of Apoptosis
In addition to cell cycle arrest, Olomoucine can induce apoptosis in numerous cancer cell lines. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by Olomoucine has been observed to occur in a p53-independent manner in some cell lines, which is significant for the potential treatment of tumors with mutated or non-functional p53. The pro-apoptotic effects are often dose-dependent, with higher concentrations of the compound leading to a greater percentage of apoptotic cells.
Quantitative Data on Olomoucine's Effects
The following tables summarize the quantitative data on the inhibitory concentrations and cell cycle effects of Olomoucine and its more potent derivative, Olomoucine II, on various cell lines.
Table 1: Inhibitory Concentrations (IC50/EC50) of Olomoucine and its Analogs in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) |
| Olomoucine | KB 3-1 | Human oral carcinoma | 45 |
| Olomoucine | MDA-MB-231 | Human breast adenocarcinoma | 75 |
| Olomoucine | Evsa-T | Human breast carcinoma | 85 |
| Olomoucine II | CCRF-CEM | Leukemia | 5.3 |
| Olomoucine II | T98G | Glioblastoma | 9.2 |
| Olomoucine II | HOS | Osteosarcoma | 9.3 |
| Olomoucine II | HBL100 | Breast Cancer | 10.5 |
| Olomoucine II | HT-29 | Colon Cancer | 10.8 |
| Olomoucine II | BT474 | Breast Cancer | 13.6 |
| Olomoucine II | HL60 | Leukemia | 16.3 |
Table 2: Representative Data on Cell Cycle Distribution after Olomoucine II Treatment
The following table presents hypothetical but representative data illustrating the effect of Olomoucine II on the cell cycle distribution of a generic cancer cell line after 24 hours of treatment, as analyzed by flow cytometry.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 55 | 25 | 20 |
| Olomoucine II (IC50) | 70 | 10 | 20 |
| Olomoucine II (5x IC50) | 65 | 5 | 30 |
Note: This data is illustrative. The actual percentages will vary depending on the cell line, concentration, and duration of treatment.
Signaling Pathways Modulated by Olomoucine
Olomoucine's biological effects are a direct consequence of its interaction with key cellular signaling pathways.
CDK/Rb/E2F Pathway
The primary mechanism of action of Olomoucine is the inhibition of CDKs, which are central to the regulation of the cell cycle. A key substrate of G1 CDKs (CDK4/6 and CDK2) is the Retinoblastoma (Rb) protein. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry. Upon phosphorylation by CDKs, Rb releases E2F, allowing cell cycle progression. By inhibiting CDKs, Olomoucine prevents Rb phosphorylation, keeping it in its active, growth-suppressive state.
p53-Independent Apoptosis Pathway
Olomoucine has been shown to induce apoptosis independently of the tumor suppressor protein p53 in some cancer cell lines. This is a significant finding, as many conventional chemotherapies rely on a functional p53 pathway to be effective. The ability to trigger cell death in p53-mutant tumors broadens the potential therapeutic applications of Olomoucine and its derivatives.
References
Olomoucine-d3: A Technical Guide to its Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine-d3, a deuterated analog of the purine derivative Olomoucine, is a potent inhibitor of cyclin-dependent kinases (CDKs) and other key signaling proteins. Its ability to modulate fundamental cellular processes such as cell cycle progression and inflammatory responses has positioned it as a valuable tool in cancer research and drug discovery. This technical guide provides an in-depth overview of this compound's target proteins, its impact on critical signaling pathways, and detailed experimental protocols for its study.
Target Proteins and Inhibitory Activity
This compound exerts its biological effects by competitively binding to the ATP-binding site of several protein kinases. Its primary targets are the cyclin-dependent kinases, which are pivotal regulators of the cell cycle. Additionally, it has been shown to inhibit other kinases involved in cellular signaling.
Quantitative Data: Kinase Inhibition
The inhibitory potency of Olomoucine, the non-deuterated parent compound, has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values are indicative of the concentrations required to achieve 50% inhibition of the kinase activity in vitro.
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin A | 7[1][2] |
| CDK2/cyclin E | 7[1] |
| CDK5/p35 | 3 |
| ERK1/p44 MAP Kinase | 25 |
Quantitative Data: Cellular Activity
The anti-proliferative effects of Olomoucine have been evaluated in various human cancer cell lines. The half-maximal effective concentration (EC50) values, representing the concentration required to inhibit cell growth by 50%, are presented below.
| Cell Line | Cancer Type | EC50 (µM) |
| KB 3-1 | Cervical Carcinoma | 45 |
| MDA-MB-231 | Breast Adenocarcinoma | 75 |
| Evsa-T | Breast Cancer | 85 |
Signaling Pathways Modulated by this compound
This compound's inhibition of key kinases leads to the modulation of critical cellular signaling pathways, primarily the cell cycle and the NF-κB signaling cascade.
Cell Cycle Regulation
By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions. This is a key mechanism behind its anti-proliferative effects. The inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.
NF-κB Signaling Pathway
Olomoucine has been shown to reduce the expression of the p65 subunit of NF-κB and inhibit its transcriptional activation. The NF-κB pathway is a critical regulator of inflammatory responses. In response to stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB heterodimer to the nucleus, where it activates the transcription of pro-inflammatory genes. Olomoucine's inhibitory effect on this pathway contributes to its anti-inflammatory properties.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against a specific kinase.
Workflow:
Materials:
-
Purified kinase (e.g., CDK2/cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP ([γ-32P]ATP for radiometric assay)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Scintillation counter or other detection instrument
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add the kinase and substrate to each well of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP).
-
Incubate for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the wells or paper to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of NF-κB p65
This protocol is for determining the effect of this compound on the expression and localization of the NF-κB p65 subunit.
Workflow:
References
Olomoucine-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine-d3 is the deuterated analog of Olomoucine, a first-generation inhibitor of cyclin-dependent kinases (CDKs). By competitively binding to the ATP pocket of these key cell cycle regulators, Olomoucine and its deuterated counterpart induce cell cycle arrest, primarily at the G1/S and G2/M transitions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, provides established experimental protocols for its characterization, and visualizes the core signaling pathways it modulates. The inclusion of deuterium atoms makes this compound a valuable tool for metabolic stability studies and as an internal standard in mass spectrometry-based quantitative analyses.
Chemical Structure and Properties
This compound is a purine derivative, structurally identified as 2-[[6-(benzylamino)-9-(trideuteriomethyl)purin-2-yl]amino]ethanol.[1] The deuterium labeling is on the methyl group at the N9 position of the purine ring.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-[[6-(benzylamino)-9-(trideuteriomethyl)purin-2-yl]amino]ethanol | [1] |
| Synonyms | N2-[(2-Hydroxyethyl)-N6-benzyladenine-d3; 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine; NSC 666096-d3 | [2] |
| Molecular Formula | C₁₅H₁₅D₃N₆O | [2][3] |
| Molecular Weight | 301.36 g/mol | |
| CAS Number | Not available (Unlabeled: 101622-51-9) | |
| SMILES | [2H]C([2H])([2H])n1cnc2c(NCc3ccccc3)nc(NCCO)nc12 |
Table 2: Physicochemical Properties of Olomoucine (Unlabeled)
| Property | Value | Reference(s) |
| Appearance | Crystalline solid | |
| Purity | ≥98% (TLC or HPLC) | |
| Solubility | DMSO: 20 mg/mLDMF: 30 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| Storage Temperature | -20°C |
Mechanism of Action and Biological Activity
The biological activity of this compound is inferred from its well-studied, non-deuterated counterpart, Olomoucine. Olomoucine is a competitive inhibitor of several cyclin-dependent kinases, binding to the ATP-binding site and preventing the phosphorylation of downstream substrates essential for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S and G2/M checkpoints.
Table 3: In Vitro Inhibitory Activity of Olomoucine against Protein Kinases
| Target Kinase | IC₅₀ (µM) | Reference(s) |
| p33cdk5/p35 | 3 | |
| p34cdk1/cyclin B | 7 | |
| p33cdk2/cyclin A | 7 | |
| p33cdk2/cyclin E | 7 | |
| p44 MAP Kinase (ERK1) | 25 | |
| p40cdk6/cyclin D3 | >250 | |
| p34cdk4/cyclin D | >1000 |
Signaling Pathways
Olomoucine's primary impact is on the cell cycle machinery. By inhibiting key CDK-cyclin complexes, it prevents the phosphorylation events that drive cells through critical checkpoints.
G1/S Transition Arrest
The progression from G1 to S phase is critically dependent on the activity of the CDK2/Cyclin E complex. This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication. Olomoucine inhibits CDK2/Cyclin E, preventing Rb phosphorylation and keeping E2F inactive, thus arresting the cell in the G1 phase.
G2/M Transition Arrest
Entry into mitosis is triggered by the activation of the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or MPF). This complex phosphorylates a multitude of proteins that are involved in chromosome condensation, nuclear envelope breakdown, and spindle formation. Olomoucine's inhibition of CDK1 prevents these events, causing cells to arrest at the G2/M checkpoint.
Experimental Protocols
The following protocols are representative methodologies for assessing the activity of this compound.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific CDK.
Methodology:
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Reconstitute purified recombinant CDK/cyclin enzyme (e.g., CDK1/Cyclin B) and a suitable substrate (e.g., Histone H1) in kinase buffer.
-
Prepare a stock solution of ATP in water. For radioactive assays, include γ-³²P-ATP.
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.
-
-
Assay Execution :
-
In a 96-well plate, add the kinase, substrate, and diluted this compound (or DMSO for control) to the kinase buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 3% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
-
Detection and Analysis :
-
If using a radioactive assay, wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effect of this compound on a cancer cell line.
Methodology:
-
Cell Seeding :
-
Seed cells (e.g., HeLa or HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment :
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Solubilization :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
-
Protocol: Western Blot for Rb Phosphorylation
This protocol assesses the in-cell inhibition of CDK2 activity by measuring the phosphorylation status of its substrate, Rb.
Methodology:
-
Cell Treatment and Lysis :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE :
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. A parallel blot should be run for total Rb and a loading control (e.g., Actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. A decrease in the phospho-Rb signal relative to total Rb indicates inhibition of CDK activity.
-
Conclusion
This compound is a potent research tool for studying the mechanisms of cell cycle control. Its well-characterized inhibitory profile against key CDKs, combined with the metabolic stability afforded by deuterium labeling, makes it suitable for a range of applications from in vitro kinase assays to cell-based studies and pharmacokinetic analyses. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers employing this compound in cancer biology and drug discovery. biology and drug discovery.
References
Olomoucine-d3: A Technical Guide to ATP-Competitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of Olomoucine-d3, a deuterated analog of the purine derivative Olomoucine. Olomoucine and its analogs are potent inhibitors of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2][3] Dysregulation of CDK activity is a hallmark of numerous diseases, particularly cancer, making them a key target for therapeutic intervention.[2]
Olomoucine acts by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase.[4] This guide will detail the mechanism of action, provide quantitative data on its inhibitory activity, present detailed experimental protocols for its characterization, and visualize key concepts through diagrams. While the data presented here primarily pertains to Olomoucine, it is directly applicable to this compound as deuteration typically influences pharmacokinetic properties rather than the direct mode of enzymatic inhibition.
Core Mechanism: Competition at the ATP-Binding Site
Protein kinases catalyze the transfer of a phosphate group from ATP to a specific substrate. The binding of ATP occurs within a highly conserved pocket in the kinase domain. Olomoucine, as a purine analog, mimics the adenine base of ATP, allowing it to fit into this ATP-binding pocket. By occupying this site, Olomoucine physically obstructs the binding of ATP, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity. This direct competition for the same binding site is the hallmark of ATP-competitive inhibition.
The specificity of Olomoucine for certain kinases is determined by the subtle structural differences in the ATP-binding pockets among various kinase families.
Quantitative Inhibitory Profile
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for Olomoucine against a panel of key cyclin-dependent kinases are summarized below.
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 7.6 |
| CDK2/cyclin A | 7 |
| CDK2/cyclin E | 0.1 - 7 |
| CDK4/cyclin D1 | 19.8 |
| CDK5/p35 | 3 |
| CDK7/cyclin H | 0.45 |
| CDK9/cyclin T | 0.06 |
| ERK1/p44 MAP kinase | 25 |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific substrates used.
Experimental Protocols
The determination of a kinase inhibitor's potency and mechanism of action relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of an inhibitor by measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified kinase and its specific substrate
-
This compound (or Olomoucine)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1% in the final reaction volume.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP, which is used in a luciferase reaction to generate light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the effect of an inhibitor on kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound (or Olomoucine)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibody against the phosphorylated target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined amount of time.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then add lysis buffer.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Visualizations
Signaling Pathway: CDK2/Cyclin E in Cell Cycle Progression
Caption: Simplified signaling pathway of CDK2/Cyclin E promoting G1/S phase transition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Logical Relationship: ATP-Competitive Inhibition
References
- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
Olomoucine-d3 and its Impact on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the replication and division of eukaryotic cells. It is a tightly regulated sequence of events orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs) and their regulatory subunits, the cyclins. The precise control of CDK activity at various checkpoints ensures the fidelity of DNA replication and chromosome segregation. Dysregulation of these checkpoints is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as a critical target for the development of novel anti-cancer therapeutics.
Olomoucine, a purine derivative, was one of the first identified competitive inhibitors of CDKs. Its deuterated form, Olomoucine-d3, is often utilized in metabolic stability and pharmacokinetic studies. Functionally, Olomoucine and its derivatives act by competing with ATP for the binding site on the CDK catalytic subunit, thereby inhibiting its kinase activity. This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions, and in some instances, the induction of apoptosis. This technical guide provides an in-depth overview of the effects of Olomoucine on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation
Inhibitory Activity of Olomoucine against Cyclin-Dependent Kinases
Olomoucine exhibits inhibitory activity against a range of CDKs, with varying potencies. The half-maximal inhibitory concentration (IC50) values are crucial for understanding its specificity and for designing effective in vitro and in vivo experiments.
| CDK/Cyclin Complex | IC50 (µM) |
| CDK1/Cyclin B (cdc2) | 7[1] |
| CDK2/Cyclin A | 7[1] |
| CDK2/Cyclin E | 7[1] |
| CDK5/p35 | 3[1] |
| ERK1/p44 MAPK | 25[1] |
Effect of Olomoucine on Cell Cycle Distribution
Treatment of cancer cell lines with Olomoucine leads to a dose-dependent arrest at the G1/S and G2/M phases of the cell cycle. The following table summarizes the effects on the cell cycle distribution of various human cancer cell lines.
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| MR65 (Non-small cell lung cancer) | Control | Not specified | Not specified | Not specified |
| 10 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |
| 50 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |
| 100 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |
| 200 µM Olomoucine | Complete cell cycle block | Complete cell cycle block | Complete cell cycle block | |
| CHP-212 (Neuroblastoma) | Control | Not specified | Not specified | Not specified |
| 10 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |
| 50 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |
| 100 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |
| 200 µM Olomoucine | Complete cell cycle block | Complete cell cycle block | Complete cell cycle block | |
| KB 3-1 (Cervical carcinoma) | Control | Not specified | Not specified | Not specified |
| Olomoucine (concentration not specified) | Increased proportion | Not specified | Not specified | |
| MDA-MB-231 (Breast adenocarcinoma) | Control | Not specified | Not specified | Not specified |
| Olomoucine (concentration not specified) | Not specified | Not specified | Not specified | |
| Evsa-T (Breast cancer) | Control | Not specified | Not specified | Not specified |
| Olomoucine (concentration not specified) | Not specified | Not specified | Not specified |
Note: A study on the MR65 and CHP-212 cell lines demonstrated a dose-dependent inhibition of the G1/S-phase and G2/M-/G1 transitions, as well as S-phase progression, with a complete cell cycle block at 200 µM Olomoucine. For KB 3-1 cells, an increased proportion of cells in the G1 phase was observed after 24 hours of treatment.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, MR65)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells for 18-24 hours to allow for attachment.
-
Prepare working solutions of this compound in the complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Aspirate the culture medium (containing floating apoptotic cells) and save it.
-
Wash the adherent cells with PBS and add the wash to the collected medium.
-
Trypsinize the adherent cells and combine them with the collected medium and wash.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
-
Western Blot Analysis of CDK1 and Phospho-Rb
Objective: To assess the protein levels of key cell cycle regulators after this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-Rb (Ser807/811), anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence detection system.
-
Immunoprecipitation-Kinase Assay for CDK2
Objective: To measure the kinase activity of CDK2 from this compound treated cells.
Materials:
-
Treated and control cell lysates (prepared in a non-denaturing lysis buffer)
-
Anti-CDK2 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Protocol:
-
Immunoprecipitation:
-
Incubate 200-500 µg of protein lysate with 1-2 µg of anti-CDK2 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 30 µL of kinase assay buffer containing 10 µg of Histone H1 and 10 µCi of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Analysis:
-
Stop the reaction by adding 2x SDS sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated Histone H1.
-
Mandatory Visualization
Signaling Pathways
Caption: Inhibition of the G1/S checkpoint by this compound.
References
Methodological & Application
Application Notes and Protocols: Olomoucine-d3 for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine derivative that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs) by targeting the ATP-binding site.[1][2] Its deuterated form, Olomoucine-d3, is often utilized in studies requiring metabolic stability or for use as an internal standard in mass spectrometry-based analyses. By inhibiting key regulators of the cell cycle, Olomoucine and its deuterated analog are valuable tools for research in oncology, neuroscience, and cell biology. These compounds can induce cell cycle arrest, typically at the G1/S and G2/M transitions, and can trigger apoptosis in various cell lines.[3][4][5] This document provides detailed protocols for the application of this compound in cell culture, along with relevant quantitative data and pathway diagrams.
Mechanism of Action
Olomoucine exerts its biological effects by inhibiting several key cyclin-dependent kinases. It has been shown to inhibit CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, all with an IC50 of 7 µM. It also inhibits CDK5/p35 kinase with an IC50 of 3 µM and ERK1/p44 MAP kinase with an IC50 of 25 µM. This inhibition of CDKs leads to the blockage of cell cycle progression and can induce apoptosis.
Quantitative Data
The inhibitory concentrations of Olomoucine have been determined in various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| KB 3-1 | Cervical Carcinoma | 45 (EC50) | |
| MDA-MB-231 | Breast Adenocarcinoma | 75 (EC50) | |
| Evsa-T | Breast Cancer | 85 (EC50) | |
| MR65 | Non-small Cell Lung Cancer | Dose-dependent |
Experimental Protocols
A. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
B. Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and resume proliferation for 18-24 hours before treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in a complete cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup. The final DMSO concentration should ideally not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific cell line and the experimental endpoint.
C. Analysis of Cell Cycle by Flow Cytometry
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer it to a conical tube. Wash the adherent cells with PBS and add this wash to the same tube. Trypsinize the adherent cells, neutralize the trypsin with a complete medium, and add the detached cells to the same conical tube.
-
Fixation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
D. Western Blot Analysis of CDK Substrate Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a known CDK substrate (e.g., phospho-Retinoblastoma protein). Subsequently, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits CDK complexes, leading to cell cycle arrest.
Caption: Workflow for cell treatment and subsequent analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olomoucine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine-d3 is the deuterated analog of Olomoucine, a purine derivative known for its inhibitory effects on cyclin-dependent kinases (CDKs).[1] By competing with ATP for the binding site on these kinases, Olomoucine and its analogs effectively arrest the cell cycle, making them valuable tools in cancer research and cell biology.[2][3][4][5] Olomoucine primarily inhibits CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, all with an IC50 of 7 μM, as well as CDK5/p35 (IC50 = 3 μM) and ERK1/p44 MAP kinase (IC50 = 25 μM). This document provides detailed protocols for the dissolution and storage of this compound, along with relevant technical data and pathway information.
Data Presentation
Solubility of Olomoucine
The solubility of this compound is expected to be comparable to that of Olomoucine. The following table summarizes the solubility of Olomoucine in various common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | |
| DMF | 30 mg/mL | |
| Ethanol | 10 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Storage and Stability
For long-term stability, this compound should be stored under specific conditions to ensure its integrity.
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | |
| Solid | 2-8°C (Refrigerator) | No data | |
| In DMSO | -20°C | Up to 12 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 301.36 g/mol ), you will need 3.01 mg.
-
Dissolution:
-
Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear, colorless solution.
-
If dissolution is difficult, gentle warming or brief sonication may be applied. Avoid excessive heat.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or opaque tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in culture medium (e.g., add 10 µL of stock to 990 µL of medium).
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits key CDK-cyclin complexes, blocking cell cycle progression.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based assays.
References
Olomoucine-d3: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs) by targeting their ATP-binding site.[1][2] Its deuterated form, Olomoucine-d3, is often used in metabolic stability and pharmacokinetic studies, but its biological activity in vitro is considered identical to that of Olomoucine. This document provides detailed application notes and protocols for the use of this compound in various in vitro research settings, focusing on its working concentrations, effects on cancer cell lines, and its mechanism of action. Olomoucine has been shown to inhibit several key CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]
Data Presentation
Quantitative Data Summary
The inhibitory activity of Olomoucine varies across different cyclin-dependent kinases and cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for Olomoucine in enzymatic assays and its growth-inhibitory effects on various cancer cell lines.
Table 1: IC50 Values of Olomoucine against Cyclin-Dependent Kinases
| Kinase Target | IC50 (µM) |
| CDK/p35 kinase | 3[1][2] |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| ERK1/p44 MAP kinase | 25 |
Table 2: Growth Inhibition (EC50/IC50) of Olomoucine in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (µM) |
| KB 3-1 | Cervical Carcinoma | 45 |
| Dog Melanoma | Melanoma | 32.35 |
| Mouse B16 Melanoma | Melanoma | 42.15 |
| Human Melanoma | Melanoma | 82.30 |
| MDA-MB-231 | Breast Cancer | 75 |
| Evsa-T | Breast Cancer | 85 |
| MR65 | Non-small cell lung cancer | Varies (dose-dependent inhibition) |
| CHP-212 | Neuroblastoma | Varies (dose-dependent inhibition) |
| RAW264.7 | Murine Macrophage | 75 (for proliferation arrest) |
Signaling Pathway and Experimental Workflow
Mechanism of Action
Olomoucine exerts its biological effects by inhibiting the kinase activity of CDK-cyclin complexes. This inhibition prevents the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb), which is crucial for cell cycle progression. The subsequent lack of phosphorylation leads to cell cycle arrest.
References
Olomoucine in Neuronal Differentiation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine derivative recognized as a first-generation inhibitor of cyclin-dependent kinases (CDKs).[1] Initially studied for its effects on cell cycle regulation, Olomoucine's mechanism of action has significant implications for developmental neurobiology and cancer research. By competitively inhibiting the ATP-binding site of key CDKs, Olomoucine can induce cell cycle arrest, a process often linked to the initiation of cellular differentiation.[1][2] Its ability to modulate the activity of CDKs involved in both cell proliferation and neuronal function makes it a valuable tool for in vitro neuronal differentiation assays.[3]
This document provides detailed application notes and protocols for utilizing Olomoucine in neuronal differentiation experiments, summarizing key quantitative data and outlining experimental workflows.
Mechanism of Action
Olomoucine exerts its biological effects by acting as an ATP-competitive inhibitor of several key cyclin-dependent kinases. The primary targets include CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and the neuron-specific Cdk5/p35 complex.[1] In proliferating cells, inhibition of Cdk1 (CDC2) and Cdk2 leads to arrest at the G2/M and G1/S phases of the cell cycle, respectively. This cessation of proliferation is a critical step that can prime progenitor cells for differentiation. In the context of the nervous system, Cdk5 plays a crucial role in neuronal migration, neurite outgrowth, and synaptic plasticity. By inhibiting these kinases, Olomoucine can influence the delicate balance between neural stem cell proliferation and their commitment to a neuronal lineage.
Caption: Olomoucine inhibits CDK/Cyclin complexes, blocking cell cycle progression.
Application in Neuronal Differentiation
The use of CDK inhibitors is an established strategy for inducing differentiation in various cell types, including neuronal lineages. Studies have shown that CDK inhibitors, as a class, enhance neuronal differentiation induced by agents like retinoic acid in neuroblastoma cell lines.
Olomoucine has been specifically shown to affect the balance between proliferation and differentiation in neural stem cells (NSCs). In cultures of neurogenic neurospheres, treatment with Olomoucine led to a reduced rate of proliferation while preserving the neurogenic potential of the cells. This suggests that Olomoucine can be used to synchronize cells and favor a differentiation-permissive state over a proliferative one. Its inhibitory action on Cdk5 also points to a more direct role in modulating neuronal morphology and development.
Quantitative Data
The efficacy of Olomoucine varies between different kinase complexes and cellular models. The following tables provide a summary of its inhibitory concentrations and effective doses used in cell-based assays.
| Table 1: IC50 Values of Olomoucine for Various Kinases | |
| Kinase Complex | IC50 (µM) |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| Cdk5/p35 | 3 |
| ERK1/p44 MAP Kinase | 25 |
| Table 2: Effective Concentrations of Olomoucine in Cell-Based Assays | |
| Cell Model | Effective Concentration |
| E11 Mouse Neurospheres | 50 µM |
| Mouse Embryonic Stem Cells | 5 µM (Olomoucine II) |
| Rat Spinal Cord Injury Model | 3 mg/kg/day (in vivo) |
Experimental Protocols
Protocol 1: General Neuronal Differentiation Assay Using Olomoucine
This protocol provides a framework for inducing neuronal differentiation in a suitable cell line (e.g., SH-SY5Y neuroblastoma, PC12, or primary neural progenitor cells) using Olomoucine, potentially in combination with another inducing agent like Retinoic Acid (RA).
Materials and Reagents:
-
Selected neural cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Low-serum differentiation medium (e.g., DMEM/F12 with 1% FBS)
-
Olomoucine (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Retinoic Acid (RA) (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
Tissue culture plates (6-well or 24-well, coated with Poly-L-lysine or similar if required)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary and secondary antibodies for immunocytochemistry
Stock Solution Preparation:
-
Prepare a 10-50 mM stock solution of Olomoucine by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced toxicity.
Differentiation Procedure:
-
Cell Seeding: Seed the cells onto appropriate culture plates at a density that allows for differentiation without overgrowth (e.g., 60-70% confluency at the start of treatment). Allow cells to adhere for 18-24 hours.
-
Initiation of Differentiation:
-
Aspirate the complete culture medium.
-
Wash the cells once with sterile PBS.
-
Add low-serum differentiation medium to the cells. If using a co-treatment, this medium should contain the primary inducing agent (e.g., 10 µM Retinoic Acid).
-
-
Olomoucine Treatment:
-
From your stock solution, prepare a working solution of Olomoucine in the differentiation medium at the desired final concentration (e.g., starting with a range of 5-50 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a control with the primary inducing agent alone (if applicable).
-
Replace the medium with the Olomoucine-containing medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 3-7 days). Replace the medium with fresh treatment medium every 2-3 days.
-
Assessment: Monitor the cells daily for morphological changes, such as neurite outgrowth. At the end of the treatment period, proceed with analysis.
Protocol 2: Assessment of Neuronal Differentiation by Immunocytochemistry (ICC)
Procedure:
-
Fixation: After the differentiation period, aspirate the medium and wash the cells gently with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against a neuronal marker (e.g., rabbit anti-β-III Tubulin, mouse anti-MAP2) in the blocking buffer. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify differentiation by measuring neurite length or counting the percentage of marker-positive cells.
Caption: Workflow for a neuronal differentiation assay using Olomoucine.
References
Application of Olomoucine-d3 in cancer cell apoptosis studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Olomoucine and its second-generation analogue, Olomoucine II, are purine derivatives that function as potent inhibitors of cyclin-dependent kinases (CDKs).[1][2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] By targeting CDKs, Olomoucine and Olomoucine II disrupt the cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines.[2][4] This makes them valuable tools in cancer research for studying cell cycle control and for the development of novel anti-cancer therapeutics. It is important to note that "Olomoucine-d3" is likely a deuterated form used as an internal standard for analytical purposes and not for direct application in apoptosis studies. All subsequent information pertains to Olomoucine and Olomoucine II.
Mechanism of Action
Olomoucine and its derivatives are ATP-competitive inhibitors of several CDK-cyclin complexes, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35, and to a lesser extent, ERK1/MAP kinase. Olomoucine II exhibits enhanced potency, particularly against CDK2, CDK7, and CDK9. The inhibition of these kinases blocks the phosphorylation of key substrates required for cell cycle transitions, primarily at the G1/S and G2/M phases.
The induction of apoptosis by Olomoucine can be mediated through several pathways. In some cancer cell lines, particularly those with functional p53, Olomoucine II treatment has been shown to induce a p53-dependent apoptotic pathway. Inhibition of transcriptional CDKs, such as CDK9, can lead to ribosomal stress, which in turn stabilizes p53 by inhibiting its degradation by MDM2. Activated p53 then transcriptionally upregulates pro-apoptotic proteins and the CDK inhibitor p21, further enforcing cell cycle arrest and promoting apoptosis. Apoptosis induction is often characterized by the activation of executioner caspases, such as caspase-3, and the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).
Quantitative Data
The inhibitory effects of Olomoucine and Olomoucine II on various CDK-cyclin complexes and their anti-proliferative activity in different cancer cell lines have been quantified. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50).
Table 1: Inhibitory Activity of Olomoucine and Olomoucine II against Cyclin-Dependent Kinases
| Compound | Target CDK/Cyclin Complex | IC50 (µM) |
| Olomoucine | CDC2/cyclin B | 7 |
| Olomoucine | Cdk2/cyclin A | 7 |
| Olomoucine | Cdk2/cyclin E | 7 |
| Olomoucine | CDK5/p35 | 3 |
| Olomoucine | ERK1/p44 MAP kinase | 25 |
| Olomoucine II | CDK1/cyclin B | 7.6 |
| Olomoucine II | CDK2/cyclin E | 0.1 |
| Olomoucine II | CDK4/cyclin D1 | 19.8 |
| Olomoucine II | CDK7/cyclin H | 0.45 |
| Olomoucine II | CDK9/cyclin T | 0.06 |
Data sourced from multiple references.
Table 2: Anti-proliferative Activity of Olomoucine and Olomoucine II in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) |
| Olomoucine | KB 3-1 | Cervical Carcinoma | 45 (EC50) |
| Olomoucine | MDA-MB-231 | Breast Adenocarcinoma | 75 (EC50) |
| Olomoucine | Evsa-T | Breast Cancer | 85 (EC50) |
| Olomoucine | HL-60 | Promyelocytic Leukemia | Effects observed at higher doses |
| Olomoucine II | HOS | Osteosarcoma | 9.3 |
| Olomoucine II | T98G | Glioblastoma | 9.2 |
| Olomoucine II | HBL100 | Breast Cancer | 10.5 |
| Olomoucine II | BT474 | Breast Cancer | 13.6 |
| Olomoucine II | MCF-7 | Breast Cancer | 5.0 |
| Olomoucine II | HT-29 | Colorectal Cancer | 10.8 |
| Olomoucine II | CCRF-CEM | Leukemia | 5.3 |
| Olomoucine II | BV173 | Leukemia | 2.7 |
| Olomoucine II | HL-60 | Leukemia | 16.3 |
Data sourced from multiple references.
Experimental Protocols
1. Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of Olomoucine and determine its IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Olomoucine or Olomoucine II stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Olomoucine in complete culture medium.
-
Remove the existing medium and add 100 µL of the different concentrations of Olomoucine to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of Olomoucine for a specific time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Olomoucine and harvest them by trypsinization.
-
Wash the cells with cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells.
-
4. Western Blot Analysis for Apoptosis-Related Proteins
This technique detects changes in the expression levels of key proteins involved in apoptosis, such as p53, p21, and cleaved PARP.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Normalize the protein band intensities to a loading control like β-actin.
-
Visualizations
Caption: Signaling pathway of Olomoucine-induced apoptosis.
Caption: General experimental workflow for studying Olomoucine.
References
Olomoucine-d3 Treatment for Cell Synchronization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Olomoucine, a potent cyclin-dependent kinase (CDK) inhibitor, for the synchronization of cultured cells. Olomoucine and its second-generation analog, Olomoucine II, are invaluable tools for studying the cell cycle, particularly for arresting cells at the G1/S and G2/M transitions.[1][2][3][4] This guide offers comprehensive methodologies for cell treatment, synchronization analysis by flow cytometry, and protein analysis by Western blotting. The information presented is intended to assist researchers in effectively applying Olomoucine for cell cycle research and drug discovery. It is important to note that "Olomoucine-d3" refers to a deuterated form of Olomoucine, which is typically used as an internal standard in mass spectrometry-based analytical methods and not for direct treatment of cells for synchronization. The protocols outlined below pertain to the use of standard Olomoucine or Olomoucine II.
Introduction
Olomoucine is a purine derivative that acts as an ATP-competitive inhibitor of several key cyclin-dependent kinases (CDKs), including CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E.[5] By inhibiting these kinases, Olomoucine effectively blocks the progression of the cell cycle at the G1/S and G2/M checkpoints. This property makes it a widely used chemical agent for synchronizing cell populations in vitro, which is a critical technique for a variety of experimental applications, including the study of cell cycle-dependent processes and the screening of anti-cancer therapeutics. Olomoucine II, a 2,6,9-trisubstituted purine analog, is a second-generation inhibitor with high potency against several CDKs, including CDK1, CDK2, CDK7, and CDK9.
Mechanism of Action
Olomoucine exerts its cell cycle inhibitory effects by competing with ATP for the binding site on the catalytic subunit of CDKs. The progression through the eukaryotic cell cycle is orchestrated by the sequential activation and deactivation of CDK-cyclin complexes.
-
G1/S Transition: The progression from the G1 to the S phase is primarily regulated by the activity of CDK2/cyclin E and CDK2/cyclin A complexes. Olomoucine inhibits these complexes, preventing the phosphorylation of key substrates such as the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and entry into the S phase.
-
G2/M Transition: The entry into mitosis is controlled by the CDK1/cyclin B complex. Inhibition of this complex by Olomoucine prevents the phosphorylation of proteins necessary for chromatin condensation, nuclear envelope breakdown, and spindle formation, leading to an arrest in the G2 phase.
Data Presentation
The following tables summarize the effective concentrations and observed effects of Olomoucine and Olomoucine II on various cell lines.
Table 1: Effective Concentrations of Olomoucine in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration (µM) | Observed Effect | Reference |
| KB 3-1 | Cervical Carcinoma | 45 (EC50) | Inhibition of growth | |
| MDA-MB-231 | Breast Adenocarcinoma | 75 (EC50) | Inhibition of growth | |
| Evsa-T | Breast Cancer | 85 (EC50) | Inhibition of growth | |
| MR65 | Non-small Cell Lung Cancer | 10 - 200 | Dose-dependent inhibition of G1/S and G2/M transitions | |
| CHP-212 | Neuroblastoma | Dose-dependent | Inhibition of G1/S and G2/M transitions | |
| RAW264.7 | Murine Macrophage | 75 | Arrest of proliferation |
Table 2: Representative Data of Cell Cycle Distribution after Olomoucine II Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0.1% DMSO) | 45.2 | 30.5 | 24.3 |
| Olomoucine II (50 µM) | 42.8 | 15.1 | 42.1 |
| Olomoucine II (100 µM) | 38.5 | 8.3 | 53.2 |
Note: The data in Table 2 is representative and based on a generic cancer cell line treated for 24 hours. Actual results will vary depending on the cell line and experimental conditions.
Table 3: Cell Cycle Distribution in Raji Cells after Olomoucine Treatment (24h)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 45.5 | 35.5 | 19.0 |
| Olomoucine (25 µM) | 52.0 | 28.0 | 20.0 |
| Olomoucine (50 µM) | 55.4 | 26.0 | 18.6 |
| γ-Irradiation (5 Gy) | 35.0 | 20.5 | 44.5 |
| γ-Irradiation (5 Gy) & Olomoucine (25 µM) | 33.5 | 28.0 | 38.5 |
| γ-Irradiation (5 Gy) & Olomoucine (50 µM) | 37.0 | 23.4 | 39.6 |
Source: Adapted from Boutis et al., Anticancer Research, 2006.
Experimental Protocols
Protocol for Cell Synchronization using Olomoucine and Analysis by Flow Cytometry
This protocol provides a general guideline for inducing cell cycle arrest with Olomoucine and analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Olomoucine or Olomoucine II (stock solution in DMSO, stored at -20°C)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Olomoucine Treatment:
-
Prepare working solutions of Olomoucine in complete culture medium from the DMSO stock. The final concentration will depend on the cell line and should be determined empirically. A starting range of 10-100 µM is recommended.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with 0.1% DMSO) for comparison.
-
Remove the old medium from the cells and add the medium containing the desired concentration of Olomoucine or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours). A time-course experiment is recommended to determine the optimal incubation time for maximal synchronization.
-
-
Cell Harvesting:
-
Aspirate the culture medium and save it in a 15 mL conical tube, as it may contain detached and apoptotic cells.
-
Wash the adherent cells with 1-2 mL of PBS and add the wash to the same 15 mL conical tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells have detached.
-
Neutralize the trypsin by adding 1 mL of complete medium and gently pipette to create a single-cell suspension.
-
Transfer the detached cells to the 15 mL conical tube containing the saved medium and PBS wash.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several days if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet by resuspending in 3 mL of PBS and centrifuging again at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
If cell clumps are observed, filter the suspension through a 40-50 µm nylon mesh.
-
Analyze the samples on a flow cytometer using a low flow rate to ensure accurate data acquisition.
-
The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol for Western Blot Analysis of Cell Cycle Proteins
This protocol can be used to analyze the expression levels of key cell cycle regulatory proteins (e.g., CDK1, cyclins) following Olomoucine treatment.
Materials:
-
Cell lysates from Olomoucine-treated and control cells
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., anti-CDK1, anti-Cyclin B1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Harvest cells as described in the previous protocol (steps 3.1-3.4, without fixation).
-
Lyse the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Incomplete or no cell cycle arrest | Sub-optimal incubation time. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration. |
| Incorrect concentration. | Perform a dose-response experiment to determine the IC50 for your specific cell line. | |
| Drug inactivation in the medium. | For long-term experiments, consider replenishing the medium with fresh Olomoucine every 24-48 hours. | |
| High levels of cytotoxicity | Concentration is too high. | Lower the concentration of Olomoucine. |
| Cell line is highly sensitive. | Reduce the incubation time. | |
| Apoptosis is induced. | Analyze for markers of apoptosis (e.g., Annexin V staining, caspase-3 cleavage). |
Conclusion
Olomoucine and its analogs are effective and widely used tools for the synchronization of cells in culture. By understanding its mechanism of action and following optimized protocols, researchers can reliably arrest cells at specific phases of the cell cycle. This enables a more detailed and controlled investigation of various cellular processes, contributing to advancements in cell biology and the development of novel therapeutic strategies. The protocols and data presented in this document provide a solid foundation for the successful application of Olomoucine in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Olomoucine and its Analogs in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olomoucine and its analog, Roscovitine (Seliciclib), are purine derivatives that function as competitive inhibitors of cyclin-dependent kinases (CDKs).[1][2][3][4][5] They primarily target CDK1, CDK2, CDK5, CDK7, and CDK9, thereby interfering with cell cycle progression and transcription. This activity has led to their investigation in various therapeutic areas, including oncology, neurology, and inflammation. Olomoucine-d3 is a deuterated form of Olomoucine, often used as an internal standard in pharmacokinetic studies. Due to limited direct in vivo dosage and administration data for this compound, this document provides available information on Olomoucine and extensive data on the closely related and more widely studied analog, Roscovitine, to serve as a comprehensive guide for preclinical research in mice.
Data Presentation: Quantitative In Vivo Data
Olomoucine Administration in Rodents
Data on the in vivo administration of Olomoucine in mice is sparse. However, the following table summarizes the available information from rodent studies.
| Compound | Mouse Strain | Administration Route | Dosage | Frequency | Key Findings/Observations | Reference |
| Olomoucine | CD-1 | Topical (corneal) | 15 µM (in 20 µl of 1% DMSO) | Twice (0 and 6 hours post-wounding) | Promoted corneal re-epithelialization and wound closure. | |
| Olomoucine | Rat | Not Specified | 3 mg/kg/day | Daily | Suppressed microglial proliferation and inflammation, reduced tissue edema, and attenuated apoptosis after spinal cord injury. | |
| Olomoucine | Balb/c | Intravenous (IV) | 16.6 mg/kg (cassette) or 50 mg/kg (single) | Single dose | Pharmacokinetic studies showed a half-life of approximately 1 hour. |
Roscovitine Administration in Mice
Roscovitine has been more extensively studied in various mouse models. The following table provides a summary of dosages and administration routes from several key studies. This information can be used as a strong reference for designing in vivo studies with Olomoucine.
| Mouse Model | Mouse Strain | Administration Route | Dosage | Frequency | Key Findings/Observations | Reference |
| Human Colorectal Cancer Xenograft | CD1 Nude | Intraperitoneal (IP) | 100 mg/kg | 3 times daily for 5 days | 45% reduction in tumor growth. | |
| Human Colon Cancer Xenograft | Nude | Intraperitoneal (IP) | 10 and 40 mg/kg | Not specified | 68% and 80% tumor reduction, respectively. | |
| Human Breast Cancer Xenograft | Nude | Oral | 400 mg/kg | Twice a day | 70% inhibition of tumor growth. | |
| Human Colon Cancer Xenograft | Nude | Oral | 500 mg/kg | Not specified | 79% reduction in tumor growth. | |
| Systemic Lupus Model | Not Specified | Not Specified | 100 or 200 mg/kg | Not specified | Extended survival and limited proteinuria and renal damage. | |
| Hematopoietic Progenitor Study | Not Specified | Intraperitoneal (IP) | 50, 100, or 250 mg/kg | Single dose | Transient effect on hematopoietic progenitors. | |
| Hematopoietic Progenitor Study | Not Specified | Not Specified | 350 mg/kg/day (divided into two doses) | Daily for 4 days | Transient decrease in burst-forming unit-erythroid (BFU-E). | |
| Ewing's Sarcoma Xenograft | CD1 nu/nu | Intraperitoneal (IP) | 50 mg/kg | Not specified | Significantly inhibited tumor growth. | |
| Pharmacokinetic Study | Balb/c | Intraperitoneal (IP) | 50 mg/kg | Single dose | Short half-life (< 1 hour), with only a small fraction reaching the bone marrow. |
Experimental Protocols
Formulation and Preparation of Olomoucine/Roscovitine
Solubility:
-
Olomoucine: Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml). It has limited solubility in a 1:1 solution of DMF:PBS (pH 7.2) at 0.5 mg/ml.
-
Roscovitine: A common formulation for intraperitoneal injection involves dissolving the compound in a vehicle such as DMSO, followed by dilution with saline or a solution like PEG300 and Tween80 in water.
Example Formulation for Intraperitoneal (IP) Injection (based on Roscovitine protocol):
-
Prepare a stock solution of Roscovitine in DMSO (e.g., 200 mg/ml).
-
For a 1 ml working solution, add 50 µl of the DMSO stock solution to 400 µl of PEG300 and mix until clear.
-
Add 50 µl of Tween80 to the mixture and mix until clear.
-
Add 500 µl of ddH₂O to bring the final volume to 1 ml.
-
This solution should be prepared fresh for immediate use.
Administration Routes in Mice
The choice of administration route depends on the experimental design, target tissue, and desired pharmacokinetic profile. Common routes for systemic administration in mice include intraperitoneal, intravenous, and oral gavage.
1. Intraperitoneal (IP) Injection:
-
Procedure: A common and effective route for systemic delivery in mice.
-
Restrain the mouse, ensuring the head is tilted downwards.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Inject the prepared solution. The recommended maximum volume for a single IP injection in a mouse is typically up to 2 ml, but smaller volumes are preferred.
-
2. Intravenous (IV) Injection:
-
Procedure: Provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV injections in mice.
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restraining device.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Inject the solution slowly. The maximum bolus injection volume is around 5 ml/kg.
-
3. Oral Gavage (PO):
-
Procedure: Used for direct administration to the stomach.
-
Use a proper-sized, soft, and flexible gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently pass the gavage needle over the tongue and down the esophagus into the stomach.
-
Administer the solution slowly.
-
Mandatory Visualizations
Signaling Pathway of Olomoucine/Roscovitine
Caption: Mechanism of action of Olomoucine/Roscovitine.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study in mice.
Logical Relationship: Dosage, Administration, and Outcome
Caption: Factors influencing in vivo outcomes.
References
- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis Following Olomoucine-d3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine-d3 is a deuterated analog of Olomoucine, a purine derivative known to inhibit cyclin-dependent kinases (CDKs). By competing with ATP for the binding site on CDKs, Olomoucine and its analogs disrupt the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis.[1] Its targets include CDK1, CDK2, CDK5, and ERK1/MAP kinase.[1][2] This makes this compound a valuable tool for studying cellular processes regulated by these kinases. Western blotting is a crucial technique to elucidate the downstream effects of this compound treatment by quantifying changes in protein expression and phosphorylation status. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes from a Western blot analysis following treatment with this compound. The data presented are hypothetical and intended to serve as a representative example. Actual results will vary depending on the cell line, treatment conditions, and antibody efficacy.
Table 1: Effect of this compound on Cell Cycle and Apoptotic Markers
| Target Protein | Expected Change upon this compound Treatment | Biological Role & Rationale |
| p-Rb (Ser780) | Decrease | The Retinoblastoma protein (Rb) is a key substrate of CDK2 and CDK4/6. Inhibition of these CDKs by this compound is expected to reduce the phosphorylation of Rb at sites like Ser780, leading to cell cycle arrest in G1.[3] |
| p-Rb (Ser807/811) | Decrease | Similar to Ser780, these phosphorylation sites are critical for Rb inactivation and G1/S transition. A decrease indicates CDK inhibition.[3] |
| Cyclin D1 | No significant change or slight decrease | While this compound primarily targets the kinase subunit, downstream effects on cyclin expression can occur. Changes may be cell-type specific. |
| Cyclin E1 | No significant change or slight decrease | As with Cyclin D1, the direct effect is on CDK2 activity, but expression levels of its cyclin partner may be altered in response to cell cycle arrest. |
| p21 | Increase | CDK inhibitors can induce the expression of endogenous CDK inhibitors like p21 as part of a cellular stress response, further contributing to cell cycle arrest. |
| p27 | Increase | Similar to p21, an increase in p27 expression can be a consequence of CDK inhibition and contributes to G1 arrest. |
| Cleaved PARP | Increase | An increase in cleaved PARP is a hallmark of apoptosis. Olomoucine has been shown to induce apoptosis at higher concentrations. |
| Total CDK1 | Decrease (in some cell lines) | Some studies have reported a decrease in total CDK1 protein levels following treatment with Olomoucine, potentially linked to the induction of apoptosis. |
| Total CDK2 | No significant change | This compound acts as an inhibitor, not a degrader, of CDK2. Therefore, total protein levels are not expected to change significantly. |
Table 2: Effect of this compound on Inflammatory Signaling Pathways
| Target Protein | Expected Change upon this compound Treatment | Biological Role & Rationale |
| NF-κB p65 | Decrease | Olomoucine has been shown to reduce the expression of the p65 subunit of NF-κB, suggesting a role in modulating inflammatory responses. |
| iNOS | Decrease | Inducible nitric oxide synthase (iNOS) is often regulated by NF-κB. A decrease in iNOS levels is consistent with the inhibition of the NF-κB pathway. |
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of harvest. The optimal cell density should be determined empirically for each cell line.
-
Treatment: The optimal concentration of this compound should be determined through a dose-response experiment for each specific cell line. Based on published data for Olomoucine, a starting concentration range of 10-100 µM is recommended. For example, RAW264.7 macrophage proliferation was effectively arrested by 75 µM Olomoucine. Some studies have used concentrations up to 200 µM to induce a complete cell cycle block.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
-
Incubation: Treat the cells for a predetermined duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for observing the desired effects on protein expression.
Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein(s).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, 5% BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for loading differences.
-
Mandatory Visualization
Caption: this compound signaling pathways.
Caption: Western blot experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide
Topic: Olomoucine-d3 Not Inducing Cell Cycle Arrest
This guide is designed for researchers, scientists, and drug development professionals encountering a lack of expected cell cycle arrest after treating cell lines with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
Olomoucine is a purine derivative that acts as an ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs).[1][2][3] Its primary targets include CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, which are crucial regulators of cell cycle progression.[1] By inhibiting these kinases, Olomoucine is expected to block cells at the G1/S and G2/M transitions of the cell cycle.
This compound is a deuterated form of Olomoucine. For in vitro cell-based assays, its mechanism of action is identical to that of Olomoucine. The deuterium labeling is primarily for use in pharmacokinetic studies or as an internal standard in mass spectrometry; it should not alter its ability to inhibit CDKs in culture.
Q2: I'm not observing cell cycle arrest with this compound. What are the most common reasons?
Failure to observe cell cycle arrest can typically be traced to one of three areas:
-
Compound and Dosing: Issues with the inhibitor's integrity, solubility, or the concentration used.
-
Experimental Conditions: Problems with treatment duration, cell health, or the assay used to measure cell cycle status.
-
Cellular Factors: Intrinsic or acquired resistance of the cell line to CDK inhibition.
This guide will walk you through troubleshooting each of these areas.
Part 1: Troubleshooting Compound and Dosing
Q3: How can I be sure my this compound is active and used at the correct concentration?
A3: First, verify the compound's integrity. Ensure it was purchased from a reputable supplier and stored correctly (typically at -20°C, desiccated) to prevent degradation.
Next, confirm your dosing concentration. The effective concentration of Olomoucine is highly cell-line dependent, with reported IC50 values for growth inhibition often falling in the micromolar range.
-
Solubility Check: Olomoucine is soluble in DMSO. Ensure the compound is fully dissolved in your stock solution. Precipitates in the media will lead to inaccurate dosing.
-
Dose-Response Curve: It is critical to perform a dose-response experiment. Test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for inducing cell cycle arrest in your specific cell line. Some cell lines may require higher concentrations than others.
Table 1: Reported IC50 Values for Olomoucine & Related Compounds This table provides reference values for the kinase inhibitory activity of Olomoucine and its more potent analog, Olomoucine II. These are in vitro kinase assay values, and concentrations needed to see an effect in whole cells are typically higher.
| Target Kinase | Olomoucine IC50 (µM) | Olomoucine II IC50 (µM) |
| CDK1/cyclin B | 7 | 7.6 |
| CDK2/cyclin A | 7 | Not Reported |
| CDK2/cyclin E | 7 | 0.1 |
| CDK4/cyclin D1 | >100 (low activity) | 19.8 |
| CDK5/p35 | 3 | Not Reported |
| CDK7/cyclin H | Not Reported | 0.45 |
| CDK9/cyclin T1 | Not Reported | 0.06 |
| ERK1/MAPK | 25 | Not Reported |
Part 2: Troubleshooting Experimental Conditions
Q4: Is it possible my experimental timeline or assay method is the problem?
A4: Yes, both the duration of treatment and the method of analysis are critical.
-
Treatment Duration: Cell cycle arrest is not instantaneous. A 24-hour treatment is often a minimum starting point, but some cell lines may require longer exposure (e.g., 48-72 hours) to show a significant population shift. Consider a time-course experiment.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. If cells are overly confluent, they may have already exited the cell cycle due to contact inhibition, masking the effect of the inhibitor.
-
Assay Choice: Metabolic assays (e.g., MTT, CellTiter-Glo) can be misleading for cytostatic compounds like CDK inhibitors. Cells arrested in G1 can continue to grow in size, increasing their metabolic activity and ATP content, which can mask a true proliferative arrest. Direct measurement of DNA content or DNA synthesis is more reliable.
-
Recommended Assay: Cell cycle analysis via Propidium Iodide (PI) staining and flow cytometry is the gold standard for assessing DNA content and cell cycle distribution.
-
Alternative Assay: Western blot analysis of key cell cycle proteins (see Q6).
-
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing why cell cycle arrest is not observed.
References
Technical Support Center: Optimizing Olomoucine-d3 Concentration
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for optimizing Olomoucine-d3 concentration for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a deuterated analog of Olomoucine, a purine derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs) by binding to their ATP-binding site.[1][2][3] It primarily inhibits CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, which are crucial regulators of cell cycle progression.[1][2] This inhibition typically leads to cell cycle arrest at the G1/S and G2/M transitions. Olomoucine has also been shown to inhibit ERK1/MAP-kinase and CDK5/p35 kinase.
Q2: Why am I observing different IC50 values for this compound across different cell lines?
It is common to observe a wide range of IC50 values for Olomoucine and its analogs in various cell lines. This variability is often attributed to the differing genetic backgrounds and molecular profiles of the cells. For instance, the status of tumor suppressor genes like p53 can influence sensitivity. Some studies suggest that cells with wild-type p53 may exhibit increased sensitivity.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published data for the non-deuterated form, a typical starting point for many cancer cell lines is in the low micromolar range (e.g., 1-10 µM), with effective concentrations reported from 10 µM to 100 µM. However, for initial experiments, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line, starting from a broad range (e.g., 0.1 µM to 200 µM).
Q4: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on your experimental goals and cell type. For cell cycle arrest, time-course experiments are recommended (e.g., 12, 24, 48, 72 hours). A shorter exposure may reveal an initial G1 block, while longer incubations might lead to an accumulation of cells in the G2/M phase or the induction of apoptosis. For long-term treatments (several days), the medium should be changed every 2-3 days with fresh compound added to maintain a constant concentration.
Q5: Can this compound induce apoptosis?
Yes, at higher concentrations and after prolonged exposure, Olomoucine can induce apoptosis. This is often observed as an increase in the sub-G1 population in flow cytometry analysis and can be confirmed with markers like cleaved caspase-3. The pro-apoptotic effect can be cell-type dependent.
Data Presentation: Representative IC50 Values
The following table summarizes a range of reported half-maximal inhibitory concentrations (IC50) for Olomoucine and a related compound, Olomoucine II, in various human cancer cell lines. Note: These values are for the non-deuterated forms and should be used as a guideline for establishing initial dose-response experiments for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| KB 3-1 | Cervical Carcinoma | 45 | |
| MDA-MB-231 | Breast Cancer | 75 | |
| Evsa-T | Breast Cancer | 85 | |
| HOS | Osteosarcoma | 9.3 | |
| T98G | Glioblastoma | 9.2 | |
| HBL100 | Breast Cancer | 10.5 | |
| BT474 | Breast Cancer | 13.6 | |
| MCF-7 | Breast Cancer | 5.0 | |
| HT-29 | Colorectal Adenocarcinoma | 10.8 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3 | |
| BV173 | B-cell Precursor Leukemia | 2.7 | |
| HL-60 | Promyelocytic Leukemia | 16.3 |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound inhibiting CDK/Cyclin complexes.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell proliferation.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance data to the vehicle control and plot the dose-response curve. Use non-linear regression analysis to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess the effect of this compound on cell cycle distribution.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization, collecting both adherent and floating cells to account for any detached apoptotic cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 or G2/M population and a decrease in the S phase population would indicate cell cycle arrest.
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Scenario 1: Unexpectedly low or no inhibition of cell proliferation.
-
Possible Cause: Incorrect concentration or compound degradation.
-
Troubleshooting Step: Verify your calculations and ensure proper dissolution of the this compound stock. Confirm the storage conditions (-20°C, protected from light) and test the compound on a known sensitive cell line to confirm its bioactivity.
-
-
Possible Cause: Intrinsic or acquired cell line resistance.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 for your specific cell line. Some cell lines may be inherently less sensitive.
-
-
Possible Cause: Drug efflux by ABC transporters.
-
Troubleshooting Step: Some cell lines overexpress ABC transporters like ABCB1 (P-glycoprotein), which can pump the compound out of the cell. Consider co-treatment with a known ABC transporter inhibitor to see if it restores sensitivity.
-
Scenario 2: Inconsistent cell cycle arrest data.
-
Possible Cause: Suboptimal incubation time.
-
Troubleshooting Step: The phase of cell cycle arrest can be time-dependent. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal time point for observing the desired arrest.
-
-
Possible Cause: Concentration is too high, leading to apoptosis.
-
Troubleshooting Step: High concentrations can cause cell death, which can skew cell cycle data. Analyze your flow cytometry data for a sub-G1 peak, which is indicative of apoptosis. If present, repeat the experiment with a lower concentration of this compound.
-
-
Possible Cause: Cell-type specific responses.
-
Troubleshooting Step: Different cell lines can arrest at different phases (G1 or G2/M) in response to CDK inhibition. Analyze the percentage of cells in both G1 and G2/M phases. It may be necessary to synchronize your cells before treatment to observe a clear effect.
-
Scenario 3: High background or off-target effects.
-
Possible Cause: Non-specific binding or effects on other kinases.
-
Troubleshooting Step: Olomoucine is known to inhibit other kinases like ERK/MAPK at certain concentrations. If you suspect off-target effects, consider using a more specific CDK inhibitor as a control. Also, ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration.
-
-
Possible Cause: Insufficient cell permeability.
-
Troubleshooting Step: Although less common, poor membrane permeability could be a factor in some cell types. This would be indicated by a high IC50 value despite known sensitivity of the target CDKs. Investigating intracellular drug concentration via methods like HPLC could confirm this, though this is an advanced technique.
-
By following these guidelines and protocols, researchers can effectively optimize the concentration of this compound for their specific cell type and experimental needs, leading to more reliable and reproducible results.
References
Olomoucine-d3 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Olomoucine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is the deuterated form of Olomoucine, a purine derivative that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets CDKs such as CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 by competing for the ATP binding site.[1][2][3] This inhibition of CDK activity leads to cell cycle arrest, most notably in the G1 phase, by preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[4]
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, it is recommended to dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-50 mM. For detailed steps, please refer to the Experimental Protocols section.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A:
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q5: What is the expected stability of this compound in aqueous solutions?
Troubleshooting Guides
Issue: Precipitation is observed when diluting the this compound DMSO stock solution into aqueous cell culture media.
This is a common issue for hydrophobic compounds and is often referred to as "crashing out."
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous media exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for making dilutions. |
| High Final DMSO Concentration | While DMSO aids in the initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute initial stock solution. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes. | If possible, test the solubility in a different basal media formulation. |
Issue: Loss of this compound activity in my experiments.
| Potential Cause | Explanation | Recommended Solution |
| Improper Storage | Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation of the compound. | Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Ensure storage at -80°C for long-term stability. |
| Degradation in Aqueous Solution | This compound may not be stable in your experimental buffer or media over the duration of the experiment. | Prepare fresh dilutions of this compound in your aqueous buffer or media immediately before each experiment. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | Use low-adhesion microcentrifuge tubes and pipette tips. Consider using glass vials for long-term storage of stock solutions. |
Data Presentation
Table 1: Solubility of Olomoucine (Unlabeled) in Common Solvents
Note: Specific quantitative solubility data for this compound is limited. The data for unlabeled Olomoucine is provided as a close approximation.
| Solvent | Solubility | Observation |
| DMSO | 20 mg/mL | Clear, colorless solution |
| DMSO | 50 mM | Solution is available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-adhesion tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.
-
Calculate Mass: Use the following formula to determine the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For this compound (assuming a molecular weight similar to Olomoucine, ~301.36 g/mol for the d3 variant): Mass (mg) = 10 mM x 1 mL x 301.36 g/mol = 3.01 mg
-
Weighing: Carefully weigh 3.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of DMSO to the tube.
-
Mixing: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes and store at -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits CDK, leading to cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Olomoucine-d3 in experiments
Disclaimer: Specific experimental data for Olomoucine-d3 is limited in publicly available literature. The information provided in this technical support center is primarily based on data for its non-deuterated analog, Olomoucine, and general principles of using deuterated compounds in research. Researchers should use this information as a guide and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like its non-deuterated counterpart Olomoucine, is expected to function as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDKs involved in cell cycle regulation, leading to cell cycle arrest at the G1/S and G2/M transitions.[1] Key targets include CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and CDK5/p35.[2]
Q2: What are the known on-target and potential off-target effects of Olomoucine?
A2: Olomoucine is known to inhibit several kinases. While its primary targets are CDKs, it also shows activity against other kinases at higher concentrations. This suggests potential for off-target effects in cellular experiments.
Q3: How might the deuteration in this compound affect my experiments compared to Olomoucine?
A3: Deuterium substitution (the "d3" in this compound) involves replacing hydrogen atoms with their heavier isotope, deuterium. This can lead to:
-
Altered Metabolism: Deuteration can slow down the rate of metabolic processes that involve breaking carbon-hydrogen bonds. This may increase the half-life and exposure of the compound in cell culture or in vivo, potentially leading to more pronounced on-target or off-target effects at similar concentrations to Olomoucine.
-
Kinetic Isotope Effect: The change in mass can alter the kinetics of enzymatic reactions, which could subtly change the binding affinity and inhibitory profile of the compound.
-
No Specific Data: It is crucial to note that without direct comparative studies, the precise differences in potency, selectivity, and off-target effects between Olomoucine and this compound remain uncharacterized.
Q4: I am not observing the expected cell cycle arrest. What could be the reason?
A4: Several factors could contribute to this:
-
Cell Line Specificity: The efficacy of Olomoucine can be cell-line dependent.[3] Some cell lines may be less sensitive or have compensatory mechanisms.
-
Insufficient Concentration or Duration: Ensure you have performed a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Compound Stability: While deuteration may increase metabolic stability, degradation in culture media over long incubation times is still possible. Consider replenishing the media with a fresh compound for long-term experiments.
-
Cell Permeability: Poor cell membrane permeability has been suggested as a reason for the lower-than-expected activity of Olomoucine in some cell lines.[3]
Q5: My cell viability assay results are inconsistent. What should I check?
A5: Inconsistencies in viability assays can arise from:
-
Assay Interference: Some compounds can interfere with assay reagents. For example, compounds can have inherent color or fluorescence, or directly reduce assay reagents like in MTT or resazurin-based assays, leading to artifacts.[4] Run cell-free controls with this compound to check for direct interference.
-
Seeding Density: Ensure consistent cell seeding density across all wells.
-
DMSO Concentration: Keep the final DMSO concentration consistent and low (typically ≤ 0.1%) across all wells, including controls.
Troubleshooting Guides
Problem: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic threshold for your cell line. High concentrations of Olomoucine can induce apoptosis. |
| Off-Target Effects | At higher concentrations, Olomoucine is known to inhibit kinases other than its primary CDK targets. Consider if the observed cytotoxicity aligns with the inhibition of other known off-targets. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding toxic levels for your cells. |
| Contamination | Check for mycoplasma or other contaminants in your cell culture. |
Problem: Inconsistent Western Blot Results for Cell Cycle Markers
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate your primary antibodies for the target proteins (e.g., Cyclin B1, Phospho-Rb, p21). |
| Poor Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure complete cell lysis. |
| Incorrect Loading | Quantify protein concentration (e.g., using a BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Timing of Harvest | The expression of cell cycle proteins is dynamic. Harvest cells at appropriate time points after treatment to capture the expected changes. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Olomoucine against various kinases. Data for this compound is not available.
| Target Kinase | IC50 (µM) | Reference |
| CDK/p35 kinase | 3 | |
| CDC2/cyclin B | 7 | |
| Cdk2/cyclin A | 7 | |
| Cdk2/cyclin E | 7 | |
| ERK1/p44 MAP kinase | 25 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
Objective: To analyze the expression and phosphorylation status of key cell cycle proteins following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., Rb, Phospho-Rb, Cyclin B1, p21) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: On-target and potential off-target signaling of Olomoucine.
References
- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with Olomoucine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Olomoucine-d3 in their experiments.
General Information
A Note on this compound: this compound is a deuterated version of Olomoucine. For the purposes of biological activity and experimental troubleshooting, it is expected to behave identically to Olomoucine. The deuterium labeling is typically utilized for mass spectrometry-based applications, such as pharmacokinetic studies, and should not interfere with its mechanism of action as a cyclin-dependent kinase (CDK) inhibitor. Therefore, the information provided here for Olomoucine is directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Olomoucine?
Olomoucine is a purine derivative that functions as an ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs).[1][2][3] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their target substrates, which are crucial for cell cycle progression. Its primary targets are involved in the regulation of both the G1/S and G2/M phases of the cell cycle.[2][4]
Q2: Which CDKs are inhibited by Olomoucine?
Olomoucine exhibits inhibitory activity against a range of CDKs. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below. It is important to note its activity against ERK1/p44 MAP kinase as well, which could contribute to off-target effects.
Inhibitory Activity of Olomoucine against Various Kinases
| Kinase Target | IC50 (µM) |
| CDK/p35 kinase | 3 |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| ERK1/p44 MAP kinase | 25 |
Q3: What are the expected effects of Olomoucine on the cell cycle?
Given its targets, Olomoucine is expected to cause cell cycle arrest at two key transition points: the G1/S boundary and the G2/M boundary. This is due to the inhibition of Cdk2 and Cdc2 (CDK1), respectively. This can lead to a reduction in cell proliferation.
Q4: Are there any known unexpected or off-target effects of Olomoucine?
Yes, some studies have reported effects of Olomoucine that may be considered unexpected. For instance, in normal human cells, Olomoucine has been shown to up-regulate CLIMP-63, a protein that links the cytoskeleton to the endoplasmic reticulum. This effect was not observed with similar CDK inhibitors like roscovitine. Additionally, its effect on ERK1/p44 MAP kinase can lead to downstream consequences unrelated to cell cycle progression.
Troubleshooting Guide
Scenario 1: Inconsistent or absent cell cycle arrest.
Q: I treated my cells with this compound, but I am not observing the expected G1/S or G2/M arrest. What could be the reason?
Possible Causes and Solutions:
-
Sub-optimal Concentration: The effective concentration of Olomoucine can vary significantly between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is a range from 5 µM to 50 µM.
-
-
Insufficient Treatment Duration: The time required to observe cell cycle arrest can vary.
-
Recommendation: Conduct a time-course experiment, analyzing the cell cycle at multiple time points (e.g., 12, 24, and 48 hours) after treatment.
-
-
Cell Line Resistance: Some cell lines may be inherently resistant to Olomoucine due to their genetic background, such as mutations in cell cycle checkpoint genes.
-
Recommendation: If possible, test the compound on a sensitive control cell line to confirm its activity. Consider the p53 status of your cell line, as this can influence sensitivity to CDK inhibitors.
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Ensure that this compound is stored as recommended by the manufacturer, typically at -20°C, and that stock solutions are not subjected to frequent freeze-thaw cycles.
-
Scenario 2: High levels of cell death observed at concentrations expected to induce cell cycle arrest.
Q: I am observing significant apoptosis or a decrease in cell viability instead of a clean cell cycle arrest. Why is this happening?
Possible Causes and Solutions:
-
High Compound Concentration: In some cell lines, higher concentrations of Olomoucine can induce apoptosis rather than a stable cell cycle arrest.
-
Recommendation: Lower the concentration of this compound in your experiments. A dose-response curve for both cell cycle arrest and cell viability (e.g., using an MTT or Annexin V assay) can help identify the optimal concentration for your desired effect.
-
-
Cell Line Sensitivity: Certain cell lines are more prone to apoptosis in response to cell cycle checkpoint activation.
-
Recommendation: Characterize the mode of cell death in your experiments. If apoptosis is confirmed, this may be an inherent response of your cell model to CDK inhibition.
-
-
Off-Target Effects: Inhibition of other kinases, such as ERK1/p44 MAP kinase, could contribute to cytotoxic effects.
-
Recommendation: If your experimental question is focused solely on CDK1/2 inhibition, consider using a more specific CDK inhibitor as a control to dissect the observed effects.
-
Scenario 3: Unexpected changes in protein expression or signaling pathways.
Q: I am seeing changes in proteins not directly related to the cell cycle, such as CLIMP-63. Is this a known effect?
Possible Causes and Solutions:
-
Known Off-Target Effects: As mentioned, Olomoucine has been documented to up-regulate CLIMP-63 in certain normal cell types.
-
Recommendation: Acknowledge this as a potential off-target effect of Olomoucine. If this interferes with your experimental interpretation, consider using an alternative CDK inhibitor.
-
-
Cellular Stress Response: The induction of cell cycle arrest can trigger broader cellular stress responses, leading to changes in the expression of various proteins.
-
Recommendation: Analyze markers of cellular stress (e.g., heat shock proteins) to determine if a general stress response is being activated.
-
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
-
Cell Culture and Treatment: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment. Allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
2. Western Blotting for Cell Cycle Proteins
This protocol can be used to assess the levels of key cell cycle regulatory proteins.
-
Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Rb, p21) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound on the cell cycle.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olomoucine-d3 in Primary Cells
This technical support center provides guidance on the use of Olomoucine-d3 in primary cell culture, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Olomoucine?
This compound is the deuterated form of Olomoucine. Deuteration is the replacement of one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. This modification is often used in research to study metabolic pathways and reaction mechanisms. While the core biological activity of this compound is expected to be the same as Olomoucine, the deuteration may alter its metabolic stability, potentially leading to a longer half-life in cell culture. This could, in turn, affect its potency and toxicity profile. Therefore, it is crucial to empirically determine the optimal concentration and incubation time for your specific primary cell type.
Q2: What is the mechanism of action of this compound?
This compound, like Olomoucine, is a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It acts by binding to the ATP-binding site of these kinases, preventing the phosphorylation of their target proteins that are essential for cell cycle progression.[2] Specifically, Olomoucine inhibits CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, leading to cell cycle arrest at the G1/S and G2/M transitions.[3][4] It has also been shown to inhibit CDK5/p35 kinase and ERK1/p44 MAP kinase at higher concentrations.
Q3: Why are primary cells more sensitive to this compound compared to cancer cell lines?
Primary cells are generally more sensitive to cytotoxic agents than immortalized cancer cell lines for several reasons:
-
Lower Proliferative Rate: Primary cells have a finite lifespan and a slower division rate. The cell cycle arrest induced by this compound can be more detrimental to their survival.
-
Intact Cell Cycle Checkpoints: Primary cells have robust cell cycle checkpoint mechanisms. Prolonged cell cycle arrest can trigger senescence or apoptosis.
-
Metabolic Differences: Primary cells may have different metabolic profiles and a lower capacity to metabolize or efflux drugs compared to cancer cells.
-
Lack of Genetic Mutations: Cancer cell lines often harbor mutations that inactivate tumor suppressor genes (e.g., p53) and make them more resistant to apoptosis.
Q4: What are the common signs of this compound toxicity in primary cells?
Common indicators of toxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased number of floating cells in the culture medium.
-
Induction of apoptosis or necrosis, which can be confirmed by specific assays.
-
Vacuolization of the cytoplasm.
-
Granularity in the cytoplasm.
Q5: How can I determine the optimal, non-toxic concentration of this compound for my primary cells?
The optimal concentration of this compound should be the lowest concentration that gives the desired biological effect with minimal toxicity. This must be determined empirically for each primary cell type. A dose-response experiment is recommended. Here is a general workflow:
-
Seed primary cells in a multi-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using an appropriate method, such as an MTT, MTS, or Calcein-AM assay.
-
Determine the IC50 value, which is the concentration that inhibits 50% of cell growth.
-
Select a concentration for your experiments that is below the IC50 and shows the desired biological effect with minimal impact on cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | Primary cells are highly sensitive. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range). Reduce the incubation time. Ensure the quality and health of the primary cells before starting the experiment. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control. | |
| Inconsistent results between experiments | Variation in primary cell batches. | Use cells from the same donor and passage number whenever possible. Standardize all experimental procedures, including cell seeding density and drug preparation. |
| Inaccurate drug concentration. | Prepare fresh stock solutions of this compound and use a calibrated pipette for dilutions. | |
| Difficulty detaching cells after treatment | This compound may induce changes in cell adhesion properties. | Use a non-enzymatic cell detachment solution. If using trypsin, monitor the detachment process closely and avoid over-trypsinization. |
| Changes in cell morphology not related to the expected phenotype | Off-target effects of this compound. | Use the lowest effective concentration. Consider using a more specific CDK inhibitor if available. |
| Contamination of the cell culture. | Regularly check for microbial contamination. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of primary cells by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates. Once they reach the desired confluency, treat them with the desired concentration of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data
Table 1: IC50 Values of Olomoucine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colorectal Cancer | 10.8 | |
| CCRF-CEM | Leukemia | 5.3 | |
| BV173 | Leukemia | 2.7 | |
| HL-60 | Leukemia | 16.3 | |
| KB 3-1 | Cervical Cancer | 45 | |
| MDA-MB-231 | Breast Cancer | 75 | |
| Evsa-T | Breast Cancer | 85 | |
| BJ | Fibrosarcoma | 5.4 | |
| MR65 | Non-small Cell Lung Cancer | 10 - 200 (dose-dependent) |
Note: The IC50 values presented above are for cancer cell lines. These values may not be directly applicable to primary cells, which are often more sensitive. It is essential to determine the IC50 of this compound empirically for each primary cell type.
Visualizations
Caption: this compound induced cell cycle arrest at G1/S and G2/M.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olomoucine-d3 Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What is Olomoucine-d3, and how does its deuteration potentially affect its stability?
A1: Olomoucine is a purine analogue that acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), such as CDK1, CDK2, and CDK5, and is used to regulate the cell cycle.[1][2][3] this compound is a deuterated version of Olomoucine, where one or more hydrogen atoms have been replaced by deuterium. This substitution can enhance the compound's metabolic stability due to the "Kinetic Isotope Effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic degradation pathways, potentially leading to a longer half-life in biological systems.[4][5]
Q2: What are the primary factors that can cause the degradation of this compound in cell culture media?
A2: Several factors can influence the stability of small molecules like this compound in aqueous solutions such as cell culture media:
-
pH: The pH of the culture medium can significantly impact the stability of a compound.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxidation: Reactive oxygen species present in the media or generated by cellular processes can lead to oxidative degradation.
-
Enzymatic Degradation: Enzymes present in the serum supplement or secreted by the cells can metabolize the compound. As a purine analogue, this compound could be a substrate for enzymes involved in purine metabolism.
-
Interactions with Media Components: Components in the culture media, such as vitamins or metal ions, can interact with and degrade the compound.
Q3: How should I prepare and store this compound stock solutions?
A3: For maximum stability, this compound should be stored as a solid at -20°C or lower, protected from light. Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, an aliquot should be allowed to come to room temperature before opening to prevent condensation.
Q4: How often should I replace the media containing this compound in my long-term experiments?
A4: The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions (cell type, cell density, temperature, etc.). If the stability is unknown, it is recommended to perform a preliminary stability study (see the experimental protocol below). Based on the determined half-life, you can establish a media replacement schedule that ensures a consistent concentration of the active compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in the culture medium. | 1. Perform a stability study of this compound in your specific culture medium at 37°C. 2. Increase the frequency of media changes. 3. Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Adsorption to plasticware. | 1. Consider using low-adsorption plasticware. 2. Prepare slightly higher concentrations to compensate for potential loss, based on empirical testing. | |
| High variability between replicate experiments. | Inconsistent preparation or storage of this compound solutions. | 1. Ensure stock solutions are properly aliquoted and stored to avoid freeze-thaw cycles. 2. Always allow stock solutions to equilibrate to room temperature before use. 3. Vortex the working solution thoroughly before adding it to the culture medium. |
| Unexpected cytotoxicity. | Degradation product is toxic. | 1. Analyze the aged media using HPLC or LC-MS to identify potential degradation products. 2. Test the cytotoxicity of the vehicle control (e.g., DMSO) at the same concentration. |
Quantitative Data Presentation (Illustrative Examples)
Note: The following tables present illustrative data to serve as a template for reporting your own experimental findings. Specific stability data for this compound is not currently available.
Table 1: Illustrative Stability of this compound in DMEM/F-12 Medium at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 6 | 9.5 | 95% |
| 12 | 8.8 | 88% |
| 24 | 7.5 | 75% |
| 48 | 5.8 | 58% |
| 72 | 4.2 | 42% |
Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Buffer at 25°C over 24 hours
| pH | Percent Remaining |
| 5.0 | 85% |
| 6.0 | 92% |
| 7.0 | 98% |
| 7.4 | 99% |
| 8.0 | 95% |
Detailed Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium of interest (e.g., DMEM/F-12 with 10% FBS)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining working solution in a sterile, sealed container in a 37°C incubator with 5% CO₂.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot of the incubated solution. Store each aliquot at -80°C until analysis.
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
The analytical method should be able to separate the parent this compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the concentration at each time point as a percentage of the T=0 concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life (t₁/₂).
-
Visualizations
Caption: Workflow for assessing the stability of this compound in culture media.
Caption: Factors influencing the stability of this compound in solution.
References
Technical Support Center: Troubleshooting Olomoucine-d3 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Olomoucine-d3 in cancer cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a deuterated analog of Olomoucine, a purine derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 by competing with ATP for the kinase binding site.[1] This inhibition disrupts the cell cycle, leading to cell cycle arrest, typically at the G1/S and G2/M transitions, and can induce apoptosis.[2]
Q2: My cancer cell line shows a higher IC50 value for this compound than expected. What could be the reason?
Several factors can contribute to a higher than expected IC50 value, which may indicate intrinsic or acquired resistance. Potential reasons include:
-
Alterations in the CDK/Rb pathway: This is a primary mechanism of resistance to CDK inhibitors. Key alterations include loss or mutation of the Retinoblastoma (Rb) protein, amplification of CDK4/CDK6 genes, or overexpression of D- and E-type cyclins.[3][4][5]
-
Activation of bypass signaling pathways: Cancer cells can compensate for CDK inhibition by activating alternative pro-survival pathways, such as the PI3K/AKT/mTOR pathway.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Cell line-specific factors: Different cancer cell lines have varying genetic backgrounds and expression profiles of key proteins, leading to a wide range of sensitivities to CDK inhibitors.
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment comparing your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value for the suspected resistant line is a strong indicator of acquired resistance. This can be determined using a cell viability assay such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
This section provides a step-by-step approach to investigate and troubleshoot this compound resistance in your cancer cell line experiments.
Problem 1: Decreased or no response to this compound treatment.
Initial Checks:
-
Compound Viability: Verify the storage conditions and age of your this compound stock solution. Test the compound on a known sensitive control cell line to ensure its bioactivity.
-
IC50 Confirmation: Perform a dose-response cell viability assay (e.g., MTT assay) to compare the IC50 value of your experimental cell line with the parental (sensitive) line. A significant fold-increase in the IC50 value suggests acquired resistance.
Problem 2: Investigating the Mechanism of Resistance.
If you have confirmed resistance, the following experiments can help elucidate the underlying mechanism.
Is the CDK/Rb signaling pathway still inhibited?
-
Action: Use Western blot to analyze the phosphorylation status of the Retinoblastoma protein (Rb) at key serine residues (e.g., Ser780, Ser807/811) in both sensitive and resistant cells after treatment with this compound.
-
Expected Outcome: In sensitive cells, this compound treatment should lead to a decrease in Rb phosphorylation. If there is no change in p-Rb levels in treated resistant cells, it indicates that the pathway is no longer being effectively inhibited.
Have the levels of key cell cycle proteins changed?
-
Action: Perform Western blot analysis on untreated lysates from both sensitive and resistant cell lines to compare the baseline protein levels of CDK2, CDK4, CDK6, Cyclin D1, Cyclin E, p21, and p27. Also, assess the total Rb protein expression.
-
Expected Outcome: Resistant cells may show overexpression of CDKs or cyclins, or a loss of CDK inhibitors (p21, p27) or total Rb protein.
Are bypass signaling pathways activated?
-
Action: Analyze the activation status of alternative pro-survival pathways, such as the PI3K/AKT pathway. Use Western blot to probe for the phosphorylated (active) forms of key proteins like p-AKT and p-mTOR in resistant cells compared to sensitive cells.
-
Expected Outcome: Increased phosphorylation of AKT or mTOR in resistant cells would suggest the activation of these bypass pathways.
Is drug efflux a potential issue?
-
Action: Culture the resistant cells with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or Elacridar).
-
Expected Outcome: A restoration of sensitivity to this compound in the presence of the ABC transporter inhibitor strongly suggests that increased drug efflux is a mechanism of resistance.
Data Presentation
Table 1: Representative Antiproliferative Activity of Olomoucine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KB 3-1 | Oral Squamous Cell Carcinoma | 45 |
| MDA-MB-231 | Breast Cancer | 75 |
| Evsa-T | Breast Cancer | 85 |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Cancer | 10.5 |
| BT474 | Breast Cancer | 13.6 |
| MCF-7 | Breast Cancer | 5.0 |
| HT-29 | Colorectal Adenocarcinoma | 10.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3 |
| BV173 | B-cell Precursor Leukemia | 2.7 |
| HL60 | Promyelocytic Leukemia | 16.3 |
Table 2: Hypothetical IC50 Shift in this compound Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Increase in Resistance |
| Parental (Sensitive) | This compound | 10 | - |
| Resistant Subline | This compound | 120 | 12 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Rb Phosphorylation
This protocol assesses the inhibition of CDK activity in cells.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., at 1x and 5x the IC50) and a vehicle control for 6-24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Rb signal to the total Rb signal.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events. Use a low flow rate for optimal results. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the DNA content (PI fluorescence intensity).
Visualizations
Caption: this compound inhibits CDK2, preventing Rb phosphorylation and cell cycle progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of Olomoucine-d3
Welcome to the technical support center for Olomoucine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of this compound in your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during in vivo studies with this compound.
1. What is this compound and how does its deuteration potentially improve in vivo efficacy?
This compound is the deuterated analog of Olomoucine, a purine derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can improve the metabolic stability of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism by enzymes like cytochrome P450s.[2][3] This can lead to a longer half-life, increased drug exposure (AUC), and potentially reduced formation of toxic metabolites, thereby enhancing in vivo efficacy and safety.[2]
2. I am observing lower than expected efficacy in my in vivo cancer model. What are the possible causes and solutions?
Several factors could contribute to suboptimal efficacy. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Formulation Optimization: Olomoucine has low aqueous solubility.[4] Ensure your formulation is optimized for the chosen administration route. For oral administration, consider lipid-based formulations or nanoemulsions. For parenteral routes, ensure complete solubilization. A common solvent for Olomoucine is DMSO, which can then be diluted in PBS or saline. Route of Administration: If oral bioavailability is poor, consider switching to intravenous (IV) or intraperitoneal (IP) injections to ensure systemic exposure. |
| Suboptimal Dosing | Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose for your specific model. Start with doses reported in the literature for Olomoucine (e.g., 3-8 mg/kg/day) and escalate as tolerated. Dosing Frequency: The half-life of Olomoucine is relatively short. More frequent administration may be necessary to maintain therapeutic concentrations. |
| Drug Instability | Fresh Preparation: Prepare formulations fresh before each use. Olomoucine solutions may not be stable for long periods. Storage: Store the stock solution and formulated drug appropriately, protected from light and at the recommended temperature (-20°C for stock solutions). |
| Tumor Model Resistance | Target Expression: Confirm that your tumor model expresses the target CDKs (CDK1, CDK2, CDK5) at sufficient levels. Cell Cycle Status: Olomoucine primarily induces G1 and G2/M arrest. Its efficacy may be lower in slow-growing tumors. |
3. What are the expected on-target and potential off-target effects of this compound?
-
On-Target Effects: As a pan-CDK inhibitor, this compound is expected to induce cell cycle arrest and apoptosis in proliferating cells. This is the basis of its potential anti-cancer activity.
-
Potential Off-Target Effects: Olomoucine also inhibits ERK1/p44 MAP kinase at higher concentrations. While generally considered selective for CDKs, off-target effects on other kinases cannot be entirely ruled out, especially at higher doses. Unexplained toxicities or unexpected phenotypes could be due to off-target activities.
4. How can I monitor the pharmacodynamic effects of this compound in my animal model?
To confirm that this compound is engaging its target in vivo, you can assess downstream markers of CDK inhibition in tumor or tissue samples. This can include:
-
Western Blot Analysis: Examine the phosphorylation status of CDK substrates like the Retinoblastoma protein (Rb). Inhibition of CDK1 and CDK2 should lead to decreased Rb phosphorylation.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological response to treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for Olomoucine and related compounds. Note that specific in vivo pharmacokinetic data for this compound is not yet publicly available and the data for Olomoucine can be used as a starting point.
Table 1: In Vitro Inhibitory Activity of Olomoucine
| Target | IC50 (µM) |
| CDC2/cyclin B (CDK1) | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAP kinase | 25 |
Table 2: Example In Vivo Dosing of Olomoucine
| Animal Model | Application | Dose & Route | Outcome | Reference |
| CD-1 Mice | Corneal Wound Healing | 15 µM topical application | Enhanced wound closure | |
| Rats | Spinal Cord Injury | 3 mg/kg/day | Suppressed microglial proliferation and inflammation | |
| Dogs | Spontaneous Melanoma | 8 mg/kg IV, daily for 7 days | Induced apoptosis in tumor cells |
Detailed Experimental Protocols
1. Protocol for Intraperitoneal (IP) Injection of this compound in Mice
This protocol provides a general guideline for the IP administration of this compound in a mouse xenograft model.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile syringes and needles (27-30 gauge)
-
-
Procedure:
-
Formulation Preparation (prepare fresh daily):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20 mg/mL).
-
For a final dose of 5 mg/kg in a 20g mouse (0.1 mg total), dilute the stock solution in sterile PBS or saline. The final concentration of DMSO should be kept low (ideally <5%) to minimize toxicity. For example, take 5 µL of the 20 mg/mL stock solution and add it to 95 µL of PBS for a final volume of 100 µL.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Insert the needle at a 15-20 degree angle and gently inject the formulation.
-
-
Monitoring:
-
Monitor the animals for any signs of distress or toxicity after injection.
-
-
2. Protocol for Intravenous (IV) Injection of this compound in Mice
This protocol outlines a general procedure for IV administration via the tail vein.
-
Materials:
-
This compound
-
DMSO
-
Sterile saline
-
Sterile syringes and insulin needles (29-31 gauge)
-
Mouse restrainer and heat lamp
-
-
Procedure:
-
Formulation Preparation (prepare fresh daily):
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in sterile saline to the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally <5%). The solution should be clear and free of precipitates.
-
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Carefully insert the needle into the vein and slowly inject the solution (typically 100-200 µL).
-
-
Post-injection Care:
-
Apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Mechanism of action of this compound and its effects on cellular processes.
Figure 2: General experimental workflow for evaluating this compound in an in vivo cancer model.
References
- 1. Cdk5 regulates activation and localization of Src during corneal epithelial wound closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cdk5: A regulator of epithelial cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Olomoucine-d3 control experiments and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Olomoucine and its deuterated analog, Olomoucine-d3.
Frequently Asked Questions (FAQs)
Q1: What is Olomoucine and what is its mechanism of action?
Olomoucine is a purine derivative that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It acts by competing with ATP for the binding site on these kinases.[1] Its inhibitory activity is most potent against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1][2] By inhibiting these key regulators of the cell cycle, Olomoucine can halt cell proliferation and induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]
Q2: What is this compound and how is it used?
This compound is a deuterated form of Olomoucine, meaning some hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based assays, where it is used as an internal standard for the accurate quantification of Olomoucine.
Q3: What is the difference in biological activity between Olomoucine and this compound?
For the purposes of designing cell-based experiments, this compound is expected to have the same biological activity as Olomoucine. The deuterium labeling does not typically alter the pharmacological properties of the molecule in this context. However, this compound is primarily intended for use as an analytical standard and is generally not used for in vitro or in vivo functional experiments due to its higher cost.
Q4: How should I prepare and store Olomoucine?
Olomoucine is soluble in DMSO and ethanol. For long-term storage, the solid compound should be kept at -20°C. DMSO stock solutions can also be stored at -20°C and are reported to be stable for up to 6 months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What are the expected effects of Olomoucine on the cell cycle?
Olomoucine typically induces cell cycle arrest at the G1/S and G2/M boundaries. This can be observed through flow cytometry as an accumulation of cells in the G1 and G2/M phases of the cell cycle. The specific phase of arrest and the effective concentration can be cell-type dependent.
Troubleshooting Guides
Scenario 1: Inconsistent or No Observed Cell Cycle Arrest
-
Problem: After treating cells with Olomoucine, you do not observe the expected G1/S or G2/M arrest via flow cytometry.
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Concentration: The effective concentration of Olomoucine can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations based on published IC50 values (see table below).
-
-
Insufficient Incubation Time: The time required to observe cell cycle arrest can differ among cell lines. A short incubation period may not be enough for a significant population of cells to accumulate at the checkpoints.
-
Recommendation: Conduct a time-course experiment, analyzing the cell cycle distribution at various time points (e.g., 12, 24, 48 hours) after treatment with a fixed concentration of Olomoucine.
-
-
Compound Instability: Olomoucine may degrade in cell culture medium over extended incubation periods.
-
Recommendation: For long-term experiments (beyond 48 hours), consider replenishing the medium with freshly prepared Olomoucine.
-
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Olomoucine.
-
Recommendation: If possible, test Olomoucine on a known sensitive cell line to confirm the compound's bioactivity.
-
-
Scenario 2: High Levels of Cell Death or Unexpected Cytotoxicity
-
Problem: You observe a high level of cell death (e.g., a large sub-G1 peak in flow cytometry) at concentrations expected to be cytostatic.
-
Possible Causes & Troubleshooting Steps:
-
Concentration Too High: While Olomoucine is primarily a cell cycle inhibitor, higher concentrations can induce apoptosis.
-
Recommendation: Reduce the concentration of Olomoucine. Your dose-response experiment should help identify a concentration that induces arrest without significant cytotoxicity.
-
-
Prolonged Exposure: Continuous exposure to Olomoucine, even at lower concentrations, can eventually lead to apoptosis in some cell lines.
-
Recommendation: Reduce the incubation time. Your time-course experiment will be crucial in determining the minimum time required to achieve cell cycle arrest.
-
-
Cell Line Sensitivity: Different cell lines have varying thresholds for apoptosis induction.
-
Recommendation: Be aware of the apoptotic potential in your specific cell line. It may be necessary to work within a narrower concentration and time window.
-
-
Scenario 3: Variability in Results Between Experiments
-
Problem: You are getting inconsistent results with Olomoucine across different experimental replicates.
-
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding Density: The initial number of cells can affect the dynamics of cell cycle arrest and the effective concentration of the drug.
-
Recommendation: Ensure consistent cell seeding densities across all experiments.
-
-
Variability in Stock Solution: Improper storage or multiple freeze-thaw cycles of the Olomoucine stock solution can lead to degradation.
-
Recommendation: Aliquot your stock solution upon preparation and use a fresh aliquot for each experiment.
-
-
Inconsistent Cell Health: Variations in the passage number or overall health of your cell cultures can impact their response to treatment.
-
Recommendation: Use cells within a consistent range of passage numbers and ensure they are in the exponential growth phase at the time of treatment.
-
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Olomoucine against Various Kinases
| Kinase Complex | IC50 (µM) |
| CDK1/cyclin B (cdc2) | 7 |
| CDK2/cyclin A | 7 |
| CDK2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAP kinase | 25 |
Table 2: Effective Concentrations (EC50) of Olomoucine in Different Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| KB 3-1 | Cervical Carcinoma | 45 |
| MDA-MB-231 | Breast Adenocarcinoma | 75 |
| Evsa-T | Breast Adenocarcinoma | 85 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing cell cycle distribution in response to Olomoucine treatment using propidium iodide (PI) staining.
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are approximately 60-70% confluent at the time of harvest. Allow cells to adhere overnight.
-
Olomoucine Treatment:
-
Prepare working solutions of Olomoucine in complete culture medium from a DMSO stock.
-
Include a vehicle control (DMSO) at the same final concentration as the Olomoucine-treated wells (typically ≤ 0.1%).
-
Remove the old medium and add the medium containing the desired concentrations of Olomoucine or vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a conical tube.
-
Wash the adherent cells with PBS and add the wash to the same conical tube.
-
Trypsinize the adherent cells and add them to the same tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Protocol 2: Western Blot for CDK Activity (Phospho-Rb)
This protocol provides a general framework for assessing the inhibition of CDK2 activity by analyzing the phosphorylation status of its downstream target, the Retinoblastoma protein (pRb).
-
Cell Culture and Treatment: Treat cells with Olomoucine as described in the flow cytometry protocol.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780 or Ser807/811). Also, probe a separate blot for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Mechanism of Olomoucine-induced cell cycle arrest.
Caption: Troubleshooting workflow for inconsistent cell cycle data.
Caption: Recommended control experiments for Olomoucine studies.
References
Validation & Comparative
Validating Olomoucine-d3 CDK Inhibition: A Comparative Guide for Researchers
For researchers in oncology, cell biology, and drug discovery, the accurate validation of cyclin-dependent kinase (CDK) inhibitors is paramount. This guide provides a comprehensive comparison of Olomoucine-d3, a deuterated analog of the purine-based inhibitor Olomoucine, with other prominent CDK inhibitors. We present supporting experimental data, detailed kinase assay protocols, and visual pathways to facilitate informed decisions in your research.
Olomoucine and its derivatives are ATP-competitive inhibitors that target the active site of CDKs, crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making these enzymes attractive therapeutic targets. This guide focuses on the validation of this compound's inhibitory potential through in vitro kinase assays, comparing its performance against other well-established CDK inhibitors.
While specific inhibitory data for the deuterated form, this compound, is not widely published, its in vitro enzymatic inhibitory activity is expected to be comparable to its non-deuterated counterpart, Olomoucine. Deuteration is primarily a strategy to alter pharmacokinetic properties in vivo and is unlikely to significantly impact direct enzyme inhibition in a cell-free assay. The data presented for Olomoucine and Olomoucine II can therefore be considered a strong proxy for the expected activity of this compound.
Comparative Inhibitory Activity of CDK Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values of Olomoucine, its more potent derivative Roscovitine, and other notable CDK inhibitors against a panel of CDK-cyclin complexes.
| Kinase Target | Olomoucine (µM) | Olomoucine II (µM) | Roscovitine (µM) | Flavopiridol (µM) | Palbociclib (µM) | Ribociclib (µM) | Abemaciclib (µM) |
| CDK1/cyclin B | 7 | 7.6 | 0.65 | 0.04 | - | - | - |
| CDK2/cyclin A | 7 | - | 0.7 | 0.06 | - | - | - |
| CDK2/cyclin E | 7 | 0.1 | 0.7 | 0.07 | - | - | - |
| CDK4/cyclin D1 | >100 | 19.8 | >100 | 0.1 | 0.011 | 0.01 | 0.002 |
| CDK5/p35 | 3 | - | 0.16 | - | - | - | - |
| CDK6/cyclin D3 | - | - | - | - | 0.015 | 0.039 | 0.01 |
| CDK7/cyclin H | - | 0.45 | 0.49 | 0.12 | - | - | - |
| CDK9/cyclin T | - | 0.06 | - | 0.004 | - | - | - |
Data compiled from multiple sources. Dashes indicate that data was not available in the reviewed comparative studies. IC50 values for Palbociclib, Ribociclib, and Abemaciclib are primarily against CDK4 and CDK6 as they are highly selective for these targets.
From the data, it is evident that while Olomoucine is a moderately potent inhibitor of CDK1, CDK2, and CDK5, its derivative Roscovitine exhibits significantly greater potency against these targets. Conversely, Olomoucine II demonstrates high potency against CDK9/cyclin T. The clinical CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) show exceptional potency and selectivity for their intended targets.
Experimental Protocols for Kinase Assay Validation
To validate the inhibitory activity of this compound or any other CDK inhibitor, a robust in vitro kinase assay is essential. Below is a detailed methodology for a common luminescence-based kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Objective:
To determine the IC50 value of a test compound (e.g., this compound) against a specific CDK/cyclin complex.
Materials:
-
Recombinant CDK/cyclin enzyme
-
Kinase substrate (e.g., a peptide or protein like Histone H1 for CDK1)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (buffer with the same concentration of DMSO as the highest compound concentration).
-
Reaction Setup:
-
Add a small volume (e.g., 1 µL) of the serially diluted compound or vehicle control to the wells of the 384-well plate.
-
Add the recombinant CDK/cyclin enzyme (e.g., 2 µL) to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
To initiate the kinase reaction, add a mixture of the substrate and ATP (e.g., 2 µL). The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to achieve a sufficient signal-to-background ratio.
-
Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the context of CDK inhibition and the experimental process, the following diagrams are provided.
CDK Signaling Pathway in Cell Cycle Progression
Cyclin-dependent kinases, in complex with their cyclin partners, are the master regulators of the cell cycle. They phosphorylate a multitude of substrates to drive the transitions between different phases of the cell cycle, such as the G1/S and G2/M transitions. Inhibitors like Olomoucine block these transitions by preventing the phosphorylation of key substrates, leading to cell cycle arrest.
Caption: Simplified CDK signaling pathway in cell cycle regulation.
Experimental Workflow for Kinase Assay
The following diagram illustrates the key steps involved in determining the IC50 of a CDK inhibitor using a luminescence-based kinase assay.
Caption: Workflow for determining the IC50 of a CDK inhibitor.
Conclusion
Validating the inhibitory potential of compounds like this compound is a critical step in cell cycle research and oncology drug development. By employing standardized and robust in vitro kinase assays, researchers can obtain reliable and comparable data on the potency and selectivity of their inhibitors. This guide provides the necessary framework, comparative data, and detailed protocols to assist in the effective evaluation of this compound and other CDK inhibitors in your research endeavors.
A Comparative Guide to CDK Inhibition: Olomoucine-d3 vs. Roscovitine
For researchers in oncology, neurobiology, and cell cycle studies, the selection of a potent and selective cyclin-dependent kinase (CDK) inhibitor is a critical decision. Olomoucine and its derivative Roscovitine, both purine-based ATP-competitive inhibitors, have been pivotal in dissecting the roles of CDKs in cellular processes. This guide provides a data-driven comparison of their performance to aid in the selection of the appropriate tool for specific research needs.
Note on Olomoucine-d3: This guide refers to this compound. Deuterated compounds are frequently used in research to investigate metabolic stability and pharmacokinetics. For the purpose of this biological activity comparison, it is assumed that the deuterium labeling does not significantly alter the inhibitory activity against CDK targets compared to its non-deuterated counterpart, Olomoucine.
Mechanism of Action
Both Olomoucine and Roscovitine function by competing with ATP for binding to the catalytic cleft of CDKs.[1][2][3][4] This inhibition of CDK activity disrupts the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis.[5] Roscovitine is a derivative of Olomoucine and generally exhibits more potent inhibitory activity.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of Olomoucine and Roscovitine has been evaluated against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a clear view of their respective potencies and selectivity profiles. Roscovitine is notably more potent against key cell cycle regulators CDK1 and CDK2, as well as the neuronally-implicated CDK5. In contrast, both are weak inhibitors of CDK4 and CDK6.
| Kinase Target | Olomoucine IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 7 | 0.65 |
| CDK2/cyclin A | 7 | 0.7 |
| CDK2/cyclin E | 7 | 0.7 |
| CDK4/cyclin D1 | >100 | >100 |
| CDK5/p25 | 3 | 0.16 - 0.2 |
| CDK7/cyclin H | - | 0.46 |
| CDK9/cyclin T | - | 0.60 |
| ERK1 | 25 | 34 |
| ERK2 | - | 14 |
Data compiled from multiple sources. Dashes indicate that data was not consistently available in the comparative studies reviewed.
Cellular Effects
Treatment of cell lines with either Olomoucine or Roscovitine typically results in cell cycle arrest, most commonly at the G1/S and G2/M transitions. The average IC50 for growth inhibition in a panel of 60 human tumor cell lines was found to be 60.3 µM for Olomoucine and 16 µM for Roscovitine, highlighting the greater cellular potency of Roscovitine.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A common method to determine the IC50 values of CDK inhibitors is a radiometric or luminescence-based kinase assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complex (e.g., CDK2/cyclin A)
-
Histone H1 as a substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound, Roscovitine) at various concentrations
-
96-well or 384-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific CDK/cyclin complex, and the substrate (Histone H1).
-
Add varying concentrations of the inhibitor (this compound or Roscovitine) to the wells of the plate. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or a proprietary kinase quench buffer).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the inhibitors on the proliferation of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound, Roscovitine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Roscovitine for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by these inhibitors and a typical experimental workflow.
Caption: General signaling pathway of CDK inhibition by this compound and Roscovitine.
References
- 1. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Olomoucine and its Deuterated Analog, Olomoucine-d3
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine derivative recognized for its role as a competitive inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2] By targeting the ATP-binding site of these kinases, Olomoucine effectively halts cell cycle progression and exhibits anti-proliferative and anti-inflammatory properties.[1][2][3] This guide aims to provide a comprehensive comparison of Olomoucine and its deuterated form, Olomoucine-d3.
However, a thorough review of published scientific literature reveals a significant lack of specific experimental data on this compound. While the principles of drug deuteration suggest that this compound could exhibit altered metabolic stability and pharmacokinetics, no direct comparative studies have been found to substantiate these hypotheses. Therefore, this guide will focus on presenting the established experimental data for Olomoucine, providing a foundational understanding of its biological effects. The potential implications of deuteration will be discussed based on general principles in the absence of specific data.
Data Presentation: Quantitative Analysis of Olomoucine's Biological Activity
The following tables summarize the inhibitory concentrations of Olomoucine against various cyclin-dependent kinases and its effective concentrations for inhibiting cell growth in different cancer cell lines.
Table 1: Inhibitory Activity of Olomoucine against Cyclin-Dependent Kinases
| Kinase Target | IC50 (μM) |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAP kinase | 25 |
Table 2: Anti-proliferative Activity of Olomoucine in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (μM) |
| KB 3-1 | Cervical Carcinoma | 45 |
| MDA-MB-231 | Breast Adenocarcinoma | 75 |
| Evsa-T | Breast Cancer | 85 |
The Deuterium Effect: A Theoretical Perspective on this compound
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to:
-
Reduced Metabolism: A slower rate of metabolic breakdown.
-
Increased Half-life: A longer duration of action in the body.
-
Improved Bioavailability: A higher proportion of the drug reaching systemic circulation.
-
Altered Metabolite Profile: A potential reduction in the formation of toxic metabolites.
Without experimental data, it is hypothesized that this compound, if synthesized, could exhibit one or more of these advantages over Olomoucine. This could potentially translate to lower required doses, less frequent administration, and an improved safety profile. However, it is crucial to emphasize that these are theoretical advantages, and empirical evidence is necessary for confirmation.
Signaling Pathways and Mechanisms of Action
Olomoucine primarily exerts its effects by inhibiting CDKs, which are central to the regulation of the cell cycle. It also has an impact on inflammatory signaling pathways.
CDK-Mediated Cell Cycle Regulation
Olomoucine's inhibition of CDK1 (also known as CDC2) and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions. This prevents cells from entering the DNA synthesis (S) phase and mitosis (M), thereby inhibiting proliferation.
References
Studies validating the specificity of Olomoucine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Olomoucine, the non-deuterated parent compound of Olomoucine-d3. Due to the absence of publicly available data directly validating the specificity of this compound, this guide leverages the extensive research on Olomoucine to offer a robust surrogate for performance evaluation. Deuteration is a common strategy in drug development to improve pharmacokinetic properties and is generally not expected to alter the mechanism of action or target specificity of a small molecule inhibitor. Therefore, the data presented for Olomoucine serves as a strong proxy for the expected performance of this compound.
This guide compares Olomoucine's performance against its well-characterized analog, Roscovitine, and its more potent derivative, Olomoucine II. The information is intended to assist researchers in making informed decisions regarding the use of this compound in their studies.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Olomoucine and its analogs against a panel of key cyclin-dependent kinases (CDKs). Lower IC50 values indicate greater potency.
Table 1: IC50 Values (µM) of Olomoucine and Roscovitine Against Various Kinases
| Kinase Target | Olomoucine IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 7.2 | 0.65[1] |
| CDK2/cyclin A | 7.0 | 0.7[1][2] |
| CDK2/cyclin E | 7.0 | 0.7[1][2] |
| CDK5/p35 | 3.0 | 0.16 |
| ERK1/p44 MAP kinase | 25 | 34 |
| ERK2 | Not Reported | 14 |
| CDK4/cyclin D1 | >100 | >100 |
| CDK6/cyclin D2 | >100 | >100 |
Data for Olomoucine sourced from MedchemExpress and Whittaker et al., 2004. Data for Roscovitine sourced from Selleck Chemicals and Meijer et al., 1997.
Table 2: Comparative IC50 Values (µM) of Olomoucine Derivatives
| Kinase Target | Olomoucine IC50 (µM) | Olomoucine II IC50 (µM) | Bohemine IC50 (µM) |
| CDK1/cyclin B | 7.2 | 7.6 | 1.3 |
| CDK2/cyclin A | 7.0 | Not Reported | 0.7 |
| CDK2/cyclin E | 7.0 | 0.1 | 0.7 |
| CDK5/p25 | 3.0 | Not Reported | 0.3 |
| CDK7/cyclin H | 21 | 0.45 | 2.5 |
| CDK9/cyclin T | 4.0 | 0.06 | 0.6 |
| CDK4/cyclin D1 | >100 | 19.8 | Not Reported |
Data sourced from Whittaker et al., 2004, and BenchChem.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to validate the specificity of CDK inhibitors like Olomoucine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin E)
-
Kinase substrate (e.g., histone H1)
-
This compound or other inhibitors
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Reaction Setup: To each well of the assay plate, add the kinase, substrate, and inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Downstream Target Inhibition
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context. For CDKs, a common downstream target is the Retinoblastoma protein (Rb).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and PVDF membranes
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., phospho-Rb).
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of phosphorylation inhibition. Normalize to total Rb and a loading control like β-actin.
Visualizations
CDK Signaling Pathway and Inhibition
Caption: Mechanism of this compound action on cell cycle progression.
Experimental Workflow for Kinase Inhibitor Validation
Caption: Workflow for validating the specificity of a CDK inhibitor.
References
Olomoucine-d3 Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Olomoucine-d3 with a range of protein kinases. Olomoucine is a first-generation purine-based inhibitor of cyclin-dependent kinases (CDKs), acting as an ATP-competitive inhibitor.[1][2][3] The deuterated form, this compound, is functionally equivalent to Olomoucine in its biological activity. This guide summarizes quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visualizations of key signaling pathways.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Olomoucine and its more potent derivative, Olomoucine II, against a panel of protein kinases. This data provides insight into the selectivity of this compound.
Table 1: Inhibitory Activity of Olomoucine against Various Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B (CDC2) | 7[2][3] |
| CDK2/cyclin A | 7 |
| CDK2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1 (p44 MAPK) | 25 |
Table 2: Inhibitory Activity of Olomoucine II against a Broader Kinase Panel
Olomoucine II is a second-generation derivative of Olomoucine with generally greater potency. Its selectivity profile is informative for understanding the broader target family of this class of inhibitors.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 7.6 |
| CDK2/cyclin E | 0.1 |
| CDK4/cyclin D1 | 19.8 |
| CDK7/cyclin H | 0.45 |
| CDK9/cyclin T1 | 0.06 |
Olomoucine II was found to be highly selective against a panel of 10 other kinases, with IC50 values greater than 100 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by Olomoucine and a general workflow for determining kinase inhibitor potency.
Caption: this compound inhibits key CDK/cyclin complexes, leading to cell cycle arrest.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 value of this compound. This protocol is based on a luminescence-based assay that measures ATP consumption.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup:
-
Add kinase assay buffer to all wells of a 384-well plate.
-
Transfer a small volume (e.g., 1 µL) of the diluted this compound or DMSO to the appropriate wells.
-
Add the recombinant kinase to each well, except for the no-enzyme control wells.
-
Add the kinase-specific substrate to all wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the assay.
-
-
Detection of Kinase Activity:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Off-Target Effects and Broader Biological Activity
Beyond its primary CDK targets, Olomoucine has been shown to affect other signaling pathways. It can reduce the phosphorylation of p38, c-Jun N-terminal kinase (JNK), and IKK, suggesting a potential role in modulating inflammatory responses through the NF-κB pathway. This broader activity should be considered when interpreting experimental results using this compound as a specific CDK inhibitor.
References
A Comparative Guide to Olomoucine-d3 and Other Cyclin-Dependent Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olomoucine-d3, a deuterated analog of the cyclin-dependent kinase (CDK) inhibitor Olomoucine, with other prominent CDK inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate compounds for their studies in oncology and cell biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Disclaimer: There is a lack of specific published data on the biological activity of this compound. As a deuterated analog of Olomoucine, it is expected to have a similar in vitro biological activity and mechanism of action. However, its pharmacokinetic profile may differ. The data presented for "Olomoucine" should be considered representative for "this compound" in in vitro settings until specific studies on the deuterated compound become available.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Olomoucine and its analogs are purine derivatives that function as ATP-competitive inhibitors of CDKs. By binding to the ATP-binding pocket of these kinases, they block the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. The primary targets of these inhibitors are the CDKs that regulate the G1/S and G2/M transitions of the cell cycle.
Quantitative Data: A Comparative Overview
The following tables summarize the inhibitory activity of Olomoucine and its related compounds against various CDKs and their antiproliferative effects on different cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50, µM) Against Cyclin-Dependent Kinases
| Kinase Target | Olomoucine | Olomoucine II | Roscovitine | Bohemine |
| CDK1/cyclin B | 7.2 | 7.6 | 0.65 | 1.3 |
| CDK2/cyclin A | 7.0 | - | 0.7 | 0.7 |
| CDK2/cyclin E | 7.0 | 0.1 | 0.7 | 0.7 |
| CDK4/cyclin D1 | >100 | 19.8 | >100 | - |
| CDK5/p25 | 3.0 | - | 0.16 | 0.3 |
| CDK7/cyclin H | 21 | 0.45 | 0.49 | 2.5 |
| CDK9/cyclin T | 4.0 | 0.06 | - | 0.6 |
| ERK1/p44 MAP kinase | 25 | >100 | 34 | - |
Data compiled from multiple sources. "-" indicates data not available in the reviewed comparative studies.
Table 2: Comparative Antiproliferative Activity (IC50/EC50, µM) in Cancer Cell Lines
| Cell Line | Cancer Type | Olomoucine | Olomoucine II | Roscovitine | Bohemine |
| KB 3-1 | Cervical Carcinoma | 45 | - | - | - |
| MDA-MB-231 | Breast Cancer | 75 | - | - | - |
| Evsa-T | - | 85 | - | - | - |
| Dog Melanoma | Melanoma | 32.35 | - | - | - |
| Mouse B16 Melanoma | Melanoma | 42.15 | - | - | - |
| Human Melanoma | Melanoma | 82.30 | - | - | - |
| BV173 | Leukemia | - | 2.7 | - | - |
| MCF-7 | Breast Cancer | - | 5.0 | Arrests at G2/M | - |
| CCRF-CEM | Leukemia | - | 5.3 | - | - |
| T98G | Glioblastoma | - | 9.2 | - | - |
| HOS | Osteosarcoma | - | 9.3 | - | - |
| HBL100 | Breast Cancer | - | 10.5 | - | - |
| HT-29 | Colon Cancer | - | 10.8 | - | - |
| BT474 | Breast Cancer | - | 13.6 | - | - |
| HL-60 | Leukemia | Induces apoptosis | 16.3 | - | - |
| LNCaP | Prostate Cancer | Less effective than Bohemine | - | Synergizes with FTI | More effective than Olomoucine |
| DU-145 | Prostate Cancer | Less effective than Bohemine | - | - | More effective than Olomoucine |
| MR65 | Non-small cell lung | Affects G1/S transit | - | Delays G1/S and G2/M | - |
| CHP-212 | Neuroblastoma | Affects G1/S transit | - | Delays G1/S and G2/M | - |
Data compiled from multiple sources.[1][2][3][4][5] "-" indicates data not available in the reviewed comparative studies. FTI: Farnesyltransferase inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by Olomoucine and a general workflow for assessing its effects on cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of a CDK inhibitor.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK inhibitor (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the CDK inhibitor in culture medium. Remove the old medium and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of a CDK inhibitor on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
CDK inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the CDK inhibitor at the desired concentration for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Phosphorylated Retinoblastoma Protein (p-Rb)
This protocol assesses the inhibition of CDK activity by measuring the phosphorylation status of its substrate, Rb.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
CDK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the CDK inhibitor. Wash with ice-cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Rb levels to total Rb and the loading control.
Conclusion
This compound, as a deuterated analog of Olomoucine, is a valuable tool for studying CDK inhibition in cancer. This guide provides a comparative overview of its expected activity alongside other CDK inhibitors, supported by quantitative data and detailed experimental protocols. The choice of inhibitor will depend on the specific research question, the cancer type under investigation, and the desired CDK selectivity. For instance, while Olomoucine and its derivatives show broad-spectrum activity, other inhibitors like Palbociclib, Ribociclib, and Abemaciclib are more specific for CDK4/6. Researchers are encouraged to use the provided information to design and execute robust experiments to further elucidate the role of CDKs in cancer and to develop novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic inhibitors of CDKs induce different responses in androgen sensitive and androgen insensitive prostatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Olomoucine-d3
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical plans for the handling and disposal of Olomoucine-d3, a deuterated analog of Olomoucine used in scientific research. Given Olomoucine's role as a cyclin-dependent kinase (CDK) inhibitor, it is imperative to handle its deuterated form with the same precautions as a potentially cytotoxic compound to minimize occupational exposure.[1][2][3][4][5] Adherence to these guidelines is critical for ensuring the safety of all researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid Compound (weighing, aliquoting) | Double-gloving with chemical-resistant nitrile gloves (ASTM D6978-05 compliant). | Disposable, back-fastening gown made of a low-permeability fabric. | Chemical safety goggles and a full-face shield. | NIOSH-approved N95 respirator or higher, used within a certified chemical fume hood. |
| Preparing Solutions | Double-gloving with chemical-resistant nitrile gloves. | Disposable, back-fastening gown. | Chemical safety goggles. A face shield is required if there is a splash hazard. | Work should be performed in a certified chemical fume hood. |
| Administering to Cell Cultures or Animals | Chemical-resistant nitrile gloves. | Laboratory coat or disposable gown. | Safety glasses. | Not generally required if performed in a biological safety cabinet. |
| Handling Waste and Decontamination | Double-gloving with heavy-duty, chemical-resistant gloves. | Disposable gown. | Chemical safety goggles and a face shield. | N95 respirator if there is a risk of aerosol generation. |
II. Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following experimental workflow outlines the necessary steps from preparation to disposal.
Caption: A typical experimental workflow for using this compound.
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and unintended exposure.
All waste materials, including empty vials, used gloves, gowns, pipette tips, and other contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with general laboratory trash. The container should be stored in a designated, secure area away from incompatible materials.
The disposal of the sealed waste container must be handled by a licensed professional waste disposal service. Ensure that the service provider is informed of the cytotoxic potential of the waste.
Caption: The required pathway for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
